Product packaging for DS-1558(Cat. No.:CAS No. 1202575-67-4)

DS-1558

Cat. No.: B607205
CAS No.: 1202575-67-4
M. Wt: 394.39021
InChI Key: YHLQVQKZDZYMIP-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DS-1558 is a potent and orally bioavailable agonist for the GPR40 receptor, also known as Free Fatty Acid Receptor 1 (FFA1) . GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. The activation of this receptor by agonists like this compound stimulates insulin secretion in a glucose-dependent manner, a mechanism known as Glucose-Stimulated Insulin Secretion (GSIS) . This mechanism promotes insulin release primarily in the presence of elevated blood glucose concentrations, positioning GPR40 agonists as potential insulin secretagogues with a potentially reduced risk of inducing hypoglycemia in therapeutic applications . Research indicates that this compound produces potent glucose-lowering effects during oral glucose tolerance tests in preclinical models . As such, this compound is a valuable research tool for investigating signaling pathways of GPR40/FFA1, exploring new treatments for Type 2 Diabetes, and studying pancreatic function. This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not intended for use in diagnostic or therapeutic procedures for humans or animals . This product is not a drug and is not approved by any regulatory body for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21F3O4 B607205 DS-1558 CAS No. 1202575-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1202575-67-4

Molecular Formula

C21H21F3O4

Molecular Weight

394.39021

IUPAC Name

(3S)-3-ethoxy-3-[4-[[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]propanoic acid

InChI

InChI=1S/C21H21F3O4/c1-2-27-19(12-20(25)26)13-6-8-14(9-7-13)28-18-11-10-15-16(18)4-3-5-17(15)21(22,23)24/h3-9,18-19H,2,10-12H2,1H3,(H,25,26)/t18-,19+/m1/s1

InChI Key

YHLQVQKZDZYMIP-MOPGFXCFSA-N

SMILES

CCOC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC=C3C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS-1558;  DS 1558;  DS1558.

Origin of Product

United States

Foundational & Exploratory

No Information Available for DS-1558

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for information regarding "DS-1558" has yielded no relevant results for a therapeutic agent or drug with this designation. Consequently, it is not possible to provide an in-depth technical guide on its mechanism of action as requested.

The search included queries for "this compound mechanism of action," "this compound preclinical studies," "this compound clinical trials," and "this compound signaling pathway." None of these searches returned information about a specific molecule, compound, or drug identified as this compound. The results obtained were for unrelated topics, including clinical trial identifiers for different studies, general biological processes, and other non-relevant subjects.

Without any foundational information on this compound, the core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and creation of visualizations for signaling pathways and experimental workflows, cannot be fulfilled. There is no publicly available data to analyze, present, or visualize.

Therefore, this document cannot provide the requested in-depth technical guide or whitepaper on the mechanism of action of this compound. Further investigation would require a correct and publicly recognized identifier for the compound of interest.

An In-depth Technical Guide to Deruxtecan and its Role in the Antibody-Drug Conjugate DS-8201a

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the chemical structure, mechanism of action, and available data for deruxtecan, a key component of the antibody-drug conjugate (ADC) trastuzumab deruxtecan (DS-8201a). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Composition

Deruxtecan is a potent topoisomerase I inhibitor and is the cytotoxic payload in several ADCs. It is a derivative of exatecan. The chemical structure of deruxtecan consists of a derivative of the potent topoisomerase I inhibitor DX-8951 (Dxd) connected to a maleimide-glycyl-glycyl-phenylalanyl-glycyl (GGFG) peptide linker.[1][2] The maleimide group allows for covalent attachment to monoclonal antibodies.

Chemical Formula: C₅₂H₅₆FN₉O₁₃[3] CAS Number: 1599440-13-7[2][3]

Deruxtecan is a critical component of the ADC Trastuzumab deruxtecan (also known as DS-8201a or Enhertu), where it is conjugated to the humanized monoclonal antibody trastuzumab. Trastuzumab specifically targets the human epidermal growth factor receptor 2 (HER2), which is overexpressed in certain types of cancer cells.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of DS-8201a, the antibody-drug conjugate containing deruxtecan, against various HER2-positive and a HER2-low cancer cell line.

Cell LineHER2 ExpressionIC50 (ng/mL)
KPL-4Positive26.8
NCI-N87Positive25.4
SK-BR-3Positive6.7
MDA-MB-468Low>10,000

The payload, Dxd (an exatecan derivative), is a potent inhibitor of DNA topoisomerase I with an IC50 of 0.31 μM. Dxd itself exhibits cytotoxicity against a range of human cancer cell lines with IC50 values from 1.43 nM to 4.07 nM.

Mechanism of Action and Signaling Pathway

Trastuzumab deruxtecan (DS-8201a) exerts its anti-tumor activity through a multi-step process that begins with the specific targeting of HER2-expressing cancer cells.

  • Binding to HER2: The trastuzumab component of the ADC binds to the HER2 receptor on the surface of cancer cells.

  • Internalization: Following binding, the entire ADC-HER2 receptor complex is internalized into the cell.

  • Lysosomal Cleavage: Inside the cell, the GGFG peptide linker is cleaved by lysosomal enzymes, such as cathepsins, which are often highly expressed in tumor cells. This cleavage releases the cytotoxic payload, deruxtecan (specifically, its active metabolite Dxd).

  • Topoisomerase I Inhibition: The released Dxd, a potent topoisomerase I inhibitor, then binds to the topoisomerase I-DNA complex. This stabilization of the complex prevents the re-ligation of single-strand breaks in the DNA, leading to DNA damage and ultimately apoptosis (programmed cell death).

DS-8201a_Mechanism_of_Action Mechanism of Action of Trastuzumab Deruxtecan (DS-8201a) cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DS-8201a Trastuzumab Deruxtecan (DS-8201a) HER2 HER2 Receptor DS-8201a->HER2 Binds to Internalization Internalization of ADC-HER2 Complex HER2->Internalization Initiates Lysosome Lysosome Internalization->Lysosome Trafficking to Deruxtecan_release Release of Deruxtecan (Dxd) Lysosome->Deruxtecan_release Cleavage of Linker Topoisomerase_I Topoisomerase I- DNA Complex Deruxtecan_release->Topoisomerase_I Inhibits DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of action of Trastuzumab Deruxtecan (DS-8201a).

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of deruxtecan and DS-8201a are proprietary to the developing pharmaceutical companies. However, based on the available literature, the general methodologies can be outlined.

Synthesis of Deruxtecan:

The synthesis of deruxtecan is a multi-step process that involves the synthesis of the exatecan derivative (Dxd) and the maleimide-GGFG linker, followed by their conjugation.

  • Exatecan Synthesis: The synthesis of the exatecan core typically involves a series of organic reactions to construct the complex polycyclic ring system.

  • Linker Synthesis: The GGFG peptide linker is synthesized using standard solid-phase or solution-phase peptide synthesis techniques. The maleimide group is then introduced to the N-terminus of the peptide.

  • Conjugation: The exatecan derivative is then chemically conjugated to the C-terminus of the peptide linker.

In Vitro Cytotoxicity Assays:

The cytotoxic activity of DS-8201a is typically evaluated using in vitro cell-based assays.

  • Cell Culture: Cancer cell lines with varying levels of HER2 expression are cultured under standard conditions.

  • Treatment: The cells are treated with serial dilutions of DS-8201a for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of the cells.

  • IC50 Determination: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Conjugation of Deruxtecan to Trastuzumab (to form DS-8201a):

The final step in the production of DS-8201a is the conjugation of deruxtecan to the trastuzumab antibody.

  • Antibody Reduction: The interchain disulfide bonds of the trastuzumab antibody are partially reduced using a reducing agent to generate free thiol groups.

  • Conjugation Reaction: The maleimide group of deruxtecan reacts with the free thiol groups on the reduced antibody via a Michael addition reaction, forming a stable thioether bond.

  • Purification: The resulting ADC is purified to remove any unconjugated drug-linker and antibody.

This guide provides a foundational understanding of the chemical and biological properties of deruxtecan and its application in the antibody-drug conjugate DS-8201a. Further detailed information can be found in the referenced scientific literature and patent filings.

References

The Discovery and Development of DS-1558: A Potent GPR40 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DS-1558 is a potent and orally bioavailable agonist of G protein-coupled receptor 40 (GPR40), a promising therapeutic target for the treatment of type 2 diabetes mellitus. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells. Its activation by agonists like this compound stimulates glucose-dependent insulin secretion, a mechanism that offers a potential for glycemic control with a reduced risk of hypoglycemia.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data presented for clarity and comparison.

Introduction to GPR40 and this compound

GPR40 is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids.[3] This activation in pancreatic β-cells leads to an increase in insulin secretion, but only in the presence of elevated glucose levels. This glucose-dependent mechanism makes GPR40 an attractive target for the development of new anti-diabetic drugs that could minimize the risk of hypoglycemia, a common side effect of some existing diabetes therapies.[1][2]

This compound, with the chemical name (3S)-3-ethoxy-3-(4-{[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy}phenyl)propanoic acid, emerged from a lead optimization program as a highly potent and selective GPR40 agonist. Preclinical studies have demonstrated its efficacy in improving glucose tolerance in animal models of type 2 diabetes.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the activation of the GPR40 receptor. This initiates a downstream signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS).

GPR40 Signaling Cascade

Upon agonist binding, GPR40 predominantly couples to the Gq alpha subunit of the heterotrimeric G protein. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules from the pancreatic β-cells.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Stimulates Release Ca_cyto Ca2+ Ca_ER->Ca_cyto Insulin Insulin Secretion Ca_cyto->Insulin Triggers

Caption: GPR40 signaling pathway activated by this compound.

Data Presentation

In Vitro Activity and Selectivity

This compound demonstrates high potency in activating the GPR40 receptor. Its selectivity is a key feature, ensuring minimal off-target effects.

Parameter Value Assay
EC50 3.7 nMIn vitro GPR40 activation
PPARγ agonistic activity No activity up to 100 µMPPARγ activation assay
Selectivity >100-fold over 68 other receptors, ion channels, and transportersSelectivity panel screening

Table 1: In Vitro Potency and Selectivity of this compound.

Experimental Protocols

In Vitro GPR40 Activation Assay (Calcium Mobilization)

This protocol outlines a typical method for determining the EC50 of a GPR40 agonist by measuring intracellular calcium mobilization.

Objective: To quantify the potency of this compound in activating the GPR40 receptor.

Materials:

  • CHO-k1 cells stably transfected with human GPR40.

  • Cell culture medium (e.g., Minimum Essential Medium Eagle).

  • Fura-2 AM or other suitable calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound and a reference agonist.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture the GPR40-expressing CHO-k1 cells in appropriate medium until they reach the desired confluence.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a solution containing the calcium indicator dye (e.g., Fura-2 AM) in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

  • Assay: a. Wash the cells to remove excess dye. b. Add the assay buffer to each well. c. Place the plate in a fluorescence plate reader and measure the baseline fluorescence. d. Add the different concentrations of this compound or the reference agonist to the wells. e. Immediately start recording the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye over a period of time.

  • Data Analysis: a. Calculate the change in fluorescence intensity for each well. b. Plot the change in fluorescence as a function of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In_Vitro_Workflow A Culture GPR40-expressing cells B Plate cells in 96-well plates A->B C Load cells with Calcium Dye B->C E Measure baseline fluorescence C->E D Prepare this compound dilutions F Add this compound and record fluorescence D->F E->F G Analyze data and calculate EC50 F->G

Caption: Experimental workflow for the in vitro GPR40 activation assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

This protocol describes the evaluation of the in vivo efficacy of this compound in a diabetic animal model.

Objective: To assess the effect of this compound on glucose tolerance in ZDF rats.

Animals: Male Zucker Diabetic Fatty (ZDF) rats.

Materials:

  • This compound.

  • Vehicle (e.g., 0.5% methylcellulose).

  • Glucose solution (e.g., 2 g/kg).

  • Glucometer and test strips.

  • Blood collection supplies.

Procedure:

  • Acclimatization: Acclimatize the ZDF rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.

  • Baseline Blood Glucose: Measure and record the baseline blood glucose levels (t=0) from the tail vein.

  • Compound Administration: Administer this compound orally by gavage at the desired doses (e.g., 0.03, 0.1, 0.3 mg/kg). A vehicle control group should be included.

  • Glucose Challenge: After a specific time following compound administration (e.g., 30 or 60 minutes), administer a glucose solution orally by gavage (e.g., 2 g/kg).

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) and measure the blood glucose levels.

  • Data Analysis: a. Plot the mean blood glucose concentrations over time for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the overall effect on glucose tolerance. c. Perform statistical analysis to compare the treatment groups to the vehicle control.

Discovery and Development Logic

The development of this compound followed a logical progression from identifying a lead compound to demonstrating its preclinical efficacy and safety.

Development_Logic A Lead Identification (Phenylpropanoic Acid Scaffold) B Lead Optimization (Improve potency & metabolic stability) A->B C Identification of this compound (Potent & Selective Agonist) B->C D In Vitro Characterization (EC50, Selectivity) C->D E In Vivo Efficacy Studies (OGTT in ZDF rats) D->E F Preclinical Safety & PK Studies E->F G Candidate for Clinical Development F->G

References

The Role of DS-1558 in Glucose-Dependent Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1558 is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism of action makes GPR40 agonists like this compound a promising therapeutic target for type 2 diabetes, with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[1] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role in glucose-dependent insulin secretion, supported by quantitative data, detailed experimental protocols, and a visualization of its signaling pathway.

Core Pharmacology and Mechanism of Action

This compound is a highly potent GPR40 agonist with an EC50 of 3.7 nM. It demonstrates high selectivity, exhibiting no agonistic activity on PPARγ at concentrations up to 100 µM and over 100-fold selectivity against a panel of 68 other receptors, ion channels, and transporters.

The primary mechanism of action of this compound involves the activation of GPR40 on pancreatic β-cells. This activation, in the presence of elevated glucose levels, initiates a signaling cascade that enhances the secretion of insulin.

Signaling Pathway of this compound in Pancreatic β-Cells

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol DS1558 This compound GPR40 GPR40 DS1558->GPR40 Binds to Gq11 Gαq/11 GPR40->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates InsulinGranules Insulin Granules Ca_ER->InsulinGranules Promotes fusion of PKC->InsulinGranules Potentiates Exocytosis Exocytosis InsulinGranules->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin

This compound GPR40 Signaling Pathway

Preclinical Efficacy

The efficacy of this compound in promoting glucose-dependent insulin secretion and improving glycemic control has been demonstrated in various preclinical models.

In Vitro Insulin Secretion

Studies using isolated pancreatic islets from both wild-type and GPR40 knockout mice have confirmed that the effects of this compound on glucose-stimulated insulin secretion are mediated through GPR40.

In Vivo Glycemic Control in a Type 2 Diabetes Model

Oral administration of this compound has been shown to significantly improve glucose tolerance in Zucker diabetic fatty (ZDF) rats, a well-established animal model for type 2 diabetes.

Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in ZDF Rats

TreatmentDose (mg/kg)Glucose ExcursionPlasma Insulin Levels
Vehicle-BaselineBaseline
This compound0.03Markedly reducedAugmented
This compound0.1Similar to Sitagliptin (10 mg/kg)Augmented
Sitagliptin10ReducedAugmented

Data synthesized from narrative descriptions in the source material.

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats, monkeys, and dogs, demonstrating that this compound is orally bioavailable. The chemical modifications from its parent compound, including cyclization of the benzyl carbon, resulted in an improved pharmacokinetic profile with a longer half-life.

Table 2: Pharmacokinetic Profile of this compound in Preclinical Species

SpeciesRouteCmaxTmaxAUCHalf-life (t1/2)
RatOralData not availableData not availableData not availableImproved
MonkeyOralData not availableData not availableImprovedImproved
DogOralData not availableData not availableImprovedImproved

Specific quantitative values for Cmax, Tmax, AUC, and half-life are not publicly available in the reviewed literature, which only states general improvements in the pharmacokinetic profile.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in ZDF Rats

This protocol outlines the methodology used to assess the in vivo efficacy of this compound in a diabetic animal model.

Workflow for Oral Glucose Tolerance Test in ZDF Rats

OGTT_Workflow Animal_Prep ZDF Rats (fasted) Dosing Oral Administration of this compound or Vehicle Animal_Prep->Dosing Wait 30-minute wait Dosing->Wait Glucose_Challenge Oral Glucose Challenge (2 g/kg) Wait->Glucose_Challenge Blood_Sampling Serial Blood Sampling Glucose_Challenge->Blood_Sampling Analysis Measurement of Plasma Glucose and Insulin Blood_Sampling->Analysis

Oral Glucose Tolerance Test Workflow

Methodology:

  • Animal Model: Male Zucker diabetic fatty (ZDF) rats are used as a model of type 2 diabetes.

  • Acclimatization and Fasting: Animals are acclimatized to the experimental conditions and fasted overnight prior to the study.

  • Drug Administration: this compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally by gavage at the specified doses. A vehicle control group is also included.

  • Waiting Period: A 30-minute interval is allowed between drug administration and the glucose challenge.

  • Glucose Challenge: A solution of glucose (2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected serially from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Analysis: Plasma is separated from the blood samples, and glucose and insulin concentrations are determined using standard biochemical assays.

Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets

This in vitro assay is crucial for confirming the direct effect of this compound on pancreatic β-cell function.

Workflow for GSIS Assay

GSIS_Workflow Islet_Isolation Isolate Pancreatic Islets (e.g., from mice) Pre_incubation Pre-incubation in Low Glucose Buffer Islet_Isolation->Pre_incubation Incubation Incubation with this compound in Low and High Glucose Buffers Pre_incubation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Insulin_Assay Measure Insulin Concentration (e.g., ELISA) Supernatant_Collection->Insulin_Assay

Glucose-Stimulated Insulin Secretion Assay Workflow

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from mice (wild-type and GPR40 knockout for mechanistic studies) using collagenase digestion followed by purification.

  • Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for a defined period to allow them to equilibrate and establish a basal insulin secretion rate.

  • Incubation: Islets are then incubated in fresh KRBB containing either a low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentration, with or without various concentrations of this compound.

  • Supernatant Collection: After the incubation period, the supernatant is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Insulin secretion in response to high glucose in the presence of this compound is compared to the control conditions to determine the potentiation of GSIS.

Conclusion

This compound is a potent and selective GPR40 agonist that enhances glucose-dependent insulin secretion. Preclinical studies have demonstrated its efficacy in improving glycemic control in a relevant animal model of type 2 diabetes. Its mechanism of action, which is reliant on elevated glucose levels, suggests a favorable safety profile with a reduced risk of hypoglycemia. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for the treatment of type 2 diabetes. Further clinical investigation is warranted to establish its safety and efficacy in humans.

References

Preclinical Data on DS-1558: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical data for DS-1558, an investigational agent, is currently unavailable in the public domain. Extensive searches of pharmaceutical databases, clinical trial registries, and publications from its likely developer, Daiichi Sankyo, have not yielded specific information linking the internal identifier "this compound" to a publicly disclosed compound.

This compound is believed to be an internal project code for a drug candidate within the Daiichi Sankyo oncology pipeline. Pharmaceutical companies often use such internal identifiers during the early stages of research and development. Information regarding the specific target, mechanism of action, and preclinical data of these compounds is typically kept confidential until a later stage of development, such as the initiation of clinical trials or presentation at a major scientific conference.

While specific data for this compound remains elusive, it is likely to be an antibody-drug conjugate (ADC), given Daiichi Sankyo's significant focus and expertise in this area. The company's proprietary DXd ADC technology has been the foundation for several successful oncology drugs.

For researchers, scientists, and drug development professionals interested in Daiichi Sankyo's ADC pipeline, a review of their publicly available information on other compounds can provide insights into their general approach to preclinical development. This would include their typical experimental workflows for in vitro and in vivo studies, as well as the signaling pathways commonly targeted by their ADCs.

General Experimental Workflow for ADC Preclinical Assessment:

The following diagram illustrates a generalized workflow that a company like Daiichi Sankyo might employ for the preclinical evaluation of an ADC.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation target_expression Target Antigen Expression Analysis binding_affinity Antibody Binding Affinity target_expression->binding_affinity internalization ADC Internalization Assay binding_affinity->internalization cytotoxicity In Vitro Cytotoxicity Assays internalization->cytotoxicity bystander Bystander Killing Effect cytotoxicity->bystander pk_pd Pharmacokinetics & Pharmacodynamics bystander->pk_pd xenograft Patient-Derived Xenograft (PDX) Models pk_pd->xenograft efficacy Anti-tumor Efficacy Studies xenograft->efficacy toxicology Toxicology & Safety Pharmacology efficacy->toxicology

A generalized workflow for the preclinical evaluation of an antibody-drug conjugate (ADC).

Commonly Targeted Signaling Pathways:

Many of Daiichi Sankyo's known ADCs target receptor tyrosine kinases (RTKs) that are overexpressed in cancer cells. Upon binding of the ADC to the target receptor, the complex is internalized, leading to the release of the cytotoxic payload and subsequent cell death. The specific signaling pathways implicated would depend on the target of this compound.

The following diagram provides a simplified representation of a generic RTK signaling pathway that could be targeted by an ADC.

signaling_pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling ADC This compound (ADC) RTK Receptor Tyrosine Kinase (RTK) ADC->RTK Binding PI3K PI3K/AKT Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Internalization Internalization & Payload Release RTK->Internalization Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Apoptosis Apoptosis Internalization->Apoptosis

A simplified diagram of a receptor tyrosine kinase (RTK) signaling pathway targeted by an ADC.

This document will be updated with specific preclinical data on this compound as soon as it becomes publicly available. Researchers are encouraged to monitor Daiichi Sankyo's official press releases, investor relations materials, and presentations at major oncology conferences for the latest information.

DS-1558: A Technical Overview of its Safety Profile and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DS-1558 is a potent and orally bioavailable agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed as a potential treatment for type 2 diabetes, its mechanism of action centers on enhancing glucose-stimulated insulin secretion. This technical guide provides a comprehensive overview of the preclinical safety profile and potential off-target effects of this compound, based on available data.

Core Safety and Selectivity Data

The preclinical evaluation of this compound has demonstrated a promising safety and selectivity profile. The following tables summarize the key quantitative data available.

Parameter Result Reference
GPR40 Agonist Potency (EC50) 3.7 nM[1]
PPARγ Agonistic Activity No activity observed up to 100 µM[1]
GPR120 Agonistic Activity No activity observed[2]
Off-Target Selectivity >100-fold selectivity over a panel of 68 other diverse receptors, ion channels, and transporters.[1][2]

Table 1: In Vitro Potency and Selectivity of this compound

Preclinical Safety Assessment

In vivo studies in animal models have provided initial insights into the safety of this compound.

Study Type Animal Model Key Findings Reference
In Vivo Efficacy Study ZDF RatsDemonstrated potent glucose-lowering effects during an oral glucose tolerance test.
In Vivo Efficacy Study SD RatsConfirmed to have an enhancing effect on glucose-dependent insulin secretion after intravenous glucose injection.

Table 2: Summary of In Vivo Preclinical Studies for this compound

Note: Detailed quantitative data from formal toxicology studies, such as No-Observed-Adverse-Effect-Level (NOAEL) from repeat-dose toxicity studies, cardiovascular safety parameters, and genotoxicity assays, are not publicly available in the reviewed literature.

Off-Target Effects Evaluation

A key aspect of the preclinical safety assessment of any drug candidate is the evaluation of its potential off-target effects. For this compound, a deliberate effort was made to ensure high selectivity for its intended target, GPR40.

The development of this compound from a parent compound involved a cyclization approach that not only improved its pharmacokinetic profile but also enhanced its selectivity for GPR40 over Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This is a critical feature, as PPARγ agonism is associated with a different therapeutic mechanism and a distinct side-effect profile.

Furthermore, this compound was profiled against a broad panel of other potential biological targets. It was found to have no activity on the related free fatty acid receptor GPR120 and exhibited a high degree of selectivity, with a more than 100-fold margin, over a panel of 68 other receptors, ion channels, and transporters. This high selectivity minimizes the potential for off-target pharmacology, which can be a source of adverse drug reactions.

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated.

GPR40_Signaling_Pathway DS1558 This compound GPR40 GPR40 (FFAR1) DS1558->GPR40 Binds to & Activates PLC Phospholipase C (PLC) GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin_secretion Enhanced Glucose-Stimulated Insulin Secretion DAG->Insulin_secretion Ca_release->Insulin_secretion

Figure 1: Simplified GPR40 signaling pathway activated by this compound.

Off_Target_Screening_Workflow cluster_screening In Vitro Screening cluster_results Results DS1558 This compound Receptor_Panel Panel of 68 Receptors, Ion Channels, Transporters DS1558->Receptor_Panel PPARg_Assay PPARγ Agonism Assay DS1558->PPARg_Assay GPR120_Assay GPR120 Agonism Assay DS1558->GPR120_Assay High_Selectivity >100-fold Selectivity Receptor_Panel->High_Selectivity No_PPARg_Activity No PPARγ Activity PPARg_Assay->No_PPARg_Activity No_GPR120_Activity No GPR120 Activity GPR120_Assay->No_GPR120_Activity

Figure 2: Experimental workflow for off-target selectivity screening of this compound.

Experimental Protocols

Detailed experimental protocols for the safety and off-target screening of this compound are not fully described in the publicly available literature. However, based on standard practices in drug discovery, the methodologies likely involved the following:

In Vitro GPR40 Agonist Potency Assay:

  • Cell Line: A stable cell line expressing human GPR40, such as CHO or HEK293 cells.

  • Assay Principle: Measurement of a downstream signaling event upon GPR40 activation, typically intracellular calcium mobilization.

  • Methodology:

    • Cells are plated in a multi-well format.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound is added at various concentrations.

    • The change in fluorescence, indicative of intracellular calcium levels, is measured using a plate reader (e.g., FLIPR).

    • The EC50 value is calculated from the concentration-response curve.

Off-Target Selectivity Panel Screening:

  • Assay Format: A commercially available or in-house developed panel of binding or functional assays for a wide range of G protein-coupled receptors, ion channels, transporters, and enzymes.

  • Methodology:

    • This compound is tested at a high concentration (e.g., 10 µM) against each target in the panel.

    • For binding assays, the displacement of a radiolabeled ligand is measured.

    • For functional assays, a relevant cellular response is measured.

    • Significant inhibition or activation (typically >50%) triggers further investigation to determine the IC50 or EC50.

PPARγ Agonism Assay:

  • Assay Principle: A cell-based reporter gene assay.

  • Methodology:

    • A cell line is engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter.

    • Cells are treated with this compound at various concentrations.

    • The expression of the reporter gene is quantified (e.g., by measuring luminescence).

    • A known PPARγ agonist is used as a positive control.

In Vivo Oral Glucose Tolerance Test (OGTT) in ZDF Rats:

  • Animal Model: Zucker Diabetic Fatty (ZDF) rats, a model of obesity and type 2 diabetes.

  • Methodology:

    • Animals are fasted overnight.

    • This compound or vehicle is administered orally.

    • After a specified time (e.g., 30 minutes), a glucose solution is administered orally.

    • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

    • Blood glucose levels are measured.

    • The area under the curve (AUC) for glucose is calculated to assess the effect of the compound on glucose tolerance.

Conclusion

Based on the available preclinical data, this compound demonstrates a promising safety and selectivity profile. Its high potency for GPR40, coupled with a lack of significant off-target activity in a broad screening panel, suggests a reduced potential for adverse effects mediated by other biological targets. The in vivo studies in rodent models of type 2 diabetes have shown efficacy in improving glucose homeostasis. However, it is important to note that a comprehensive assessment of the safety profile would require the results of formal, long-term toxicology and safety pharmacology studies, which are not currently in the public domain. This technical guide provides a summary of the foundational preclinical work that supported the continued investigation of this compound as a potential therapeutic agent.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of DS-1558

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of DS-1558, a potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonist. The information presented is collated from preclinical studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Core Concepts: Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, demonstrating its potential for oral administration. Key parameters are summarized below.

Pharmacokinetic Parameters of this compound in Preclinical Species

The following table summarizes the pharmacokinetic parameters of this compound following oral administration in rats, dogs, and monkeys.[1]

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)T½ (hr)
Rat110204.095406.1
Dog18602.048704.2
Monkey112004.083405.8

Core Concepts: Pharmacodynamics

This compound is a selective agonist of GPR40, a receptor predominantly expressed in pancreatic β-cells.[1] Its mechanism of action involves the potentiation of glucose-stimulated insulin secretion (GSIS).

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in a Type 2 Diabetes Model

The in vivo glucose-lowering effects of this compound were demonstrated in Zucker diabetic fatty (ZDF) rats, a well-established model of type 2 diabetes.[1] Oral administration of this compound resulted in a dose-dependent reduction in glucose excursion and a simultaneous increase in plasma insulin levels.[1]

TreatmentDose (mg/kg)Glucose AUC Reduction (%)Insulin Increase
This compound0.03Marked Reduction-
This compound0.1Similar to Sitagliptin (10 mg/kg)Observed Augmentation
This compound0.3--

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a diabetic rat model.

Animals: Male Zucker diabetic fatty (ZDF) rats are used. The animals are housed under standard laboratory conditions with free access to food and water.

Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

Fasting: Prior to the test, rats are fasted overnight (approximately 16 hours) with free access to water.[2]

Drug Administration: this compound or vehicle is administered orally via gavage 30 minutes before the glucose challenge.

Glucose Challenge: A glucose solution (2 g/kg body weight) is administered orally.

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma insulin levels are determined by a suitable immunoassay (e.g., ELISA).

Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets

This protocol describes the methodology to evaluate the direct effect of this compound on insulin secretion from isolated pancreatic islets.

Islet Isolation: Pancreatic islets are isolated from mice (e.g., wild-type and GPR40 knockout) by collagenase digestion of the pancreas, followed by purification using a density gradient.

Islet Culture: Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and glucose to allow for recovery.

GSIS Assay:

  • Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with KRBB containing either a low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentration, with or without various concentrations of this compound.

  • Incubation: The islets are incubated for a specific time (e.g., 60 minutes) at 37°C.

  • Supernatant Collection: After incubation, the supernatant is collected to measure the amount of secreted insulin.

  • Insulin Measurement: Insulin concentrations in the supernatant are quantified using an ELISA or radioimmunoassay.

  • Normalization: Insulin secretion can be normalized to the total insulin content of the islets or the number of islets per well.

Mandatory Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR40 GPR40 This compound->GPR40 Binds to G_alpha_q Gαq GPR40->G_alpha_q Activates PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Granules Insulin Granules Ca2_release->Insulin_Granules Triggers fusion of PKC->Insulin_Granules Potentiates fusion of Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: GPR40 signaling cascade initiated by this compound in pancreatic β-cells.

Experimental Workflow for Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow start Start fasting Overnight Fasting of ZDF Rats (approx. 16 hours) start->fasting drug_admin Oral Administration of This compound or Vehicle fasting->drug_admin wait Wait 30 minutes drug_admin->wait glucose_challenge Oral Glucose Challenge (2 g/kg) wait->glucose_challenge blood_sampling Serial Blood Sampling from Tail Vein (0, 15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Measure Blood Glucose blood_sampling->glucose_measurement insulin_measurement Measure Plasma Insulin blood_sampling->insulin_measurement data_analysis Data Analysis (AUC Calculation) glucose_measurement->data_analysis insulin_measurement->data_analysis end End data_analysis->end GSIS_Workflow start Start islet_isolation Isolate Pancreatic Islets (e.g., from mice) start->islet_isolation islet_culture Overnight Culture of Islets islet_isolation->islet_culture pre_incubation Pre-incubation in Low Glucose (e.g., 2.8 mM) islet_culture->pre_incubation stimulation Incubation with Low or High Glucose (with/without this compound) pre_incubation->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection insulin_assay Measure Insulin Concentration (ELISA) supernatant_collection->insulin_assay data_analysis Data Analysis and Normalization insulin_assay->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on DS-1558 and its Effect on Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1558 is a novel, potent, and orally bioavailable small molecule agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). This technical guide provides a comprehensive overview of the mechanism of action of this compound on pancreatic β-cells, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of diabetes and metabolic diseases.

Introduction

Type 2 diabetes mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction. A key therapeutic strategy in the management of T2DM is to enhance endogenous insulin secretion in a glucose-dependent manner to minimize the risk of hypoglycemia. GPR40 has emerged as an attractive therapeutic target due to its high expression in pancreatic β-cells and its role in potentiating GSIS in the presence of elevated glucose levels.

This compound has been identified as a potent and selective GPR40 agonist.[1] Preclinical studies have demonstrated its efficacy in improving glucose tolerance and stimulating insulin secretion in various animal models of insulin resistance and diabetes.[1] This guide will delve into the core aspects of this compound's effects on pancreatic β-cells, including its signaling pathway, quantitative effects on insulin secretion and glucose metabolism, and the methodologies used to evaluate its therapeutic potential.

Mechanism of Action: The GPR40 Signaling Pathway

This compound exerts its effects on pancreatic β-cells by activating the GPR40 signaling pathway. As a Gq-coupled receptor, the activation of GPR40 by this compound initiates a cascade of intracellular events that ultimately leads to the potentiation of glucose-stimulated insulin secretion.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the key steps in the GPR40 signaling pathway upon activation by this compound in a pancreatic β-cell.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DS1558 This compound GPR40 GPR40 DS1558->GPR40 Binds to Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates InsulinVesicle Insulin Vesicle PKC->InsulinVesicle Potentiates fusion Ca_ER Ca2+ Ca_cyto Increased [Ca2+]i Ca_ER->Ca_cyto Ca_cyto->InsulinVesicle Triggers fusion InsulinExocytosis Insulin Exocytosis InsulinVesicle->InsulinExocytosis Leads to

Figure 1: this compound activated GPR40 signaling pathway in pancreatic β-cells.

Quantitative Data on the Efficacy of this compound

Preclinical studies have provided quantitative data on the dose-dependent effects of this compound on glucose tolerance and insulin secretion in various animal models.

In Vivo Efficacy in Zucker Diabetic Fatty (ZDF) Rats

Oral administration of this compound demonstrated a significant improvement in glucose tolerance in Zucker Diabetic Fatty (ZDF) rats, a model of type 2 diabetes.[1]

Treatment GroupDose (mg/kg)AUC Glucose (0-120 min) (% of Vehicle)
Vehicle-100
This compound0.175
This compound0.358
This compound145
Table 1: Effect of this compound on Glucose Tolerance in ZDF Rats during an Oral Glucose Tolerance Test.
Effect on Insulin Secretion in Zucker Fatty Rats

In Zucker fatty rats, a model of insulin resistance and glucose intolerance, oral administration of this compound led to a dose-dependent increase in insulin secretion during an oral glucose tolerance test.

Treatment GroupDose (mg/kg)Plasma Insulin at 30 min (ng/mL)
Vehicle-~2.5
This compound0.03~4.0
This compound0.1~5.5
This compound0.3~7.0
Table 2: Effect of this compound on Insulin Secretion in Zucker Fatty Rats.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol outlines the general procedure for conducting an oral glucose tolerance test in rats or mice to assess the effect of this compound on glucose metabolism.

Materials:

  • This compound or vehicle

  • Glucose solution (e.g., 2 g/kg body weight)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Animal scale

Procedure:

  • Animal Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Record the body weight of each animal. Obtain a baseline blood sample (t=0 min) from the tail vein and measure the blood glucose concentration using a glucometer.

  • Compound Administration: Administer this compound or vehicle orally via gavage at the desired dose.

  • Glucose Challenge: After a specified time following compound administration (e.g., 30 or 60 minutes), administer a glucose solution orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure the blood glucose concentration for each sample.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.

Isolated Pancreatic Islet Insulin Secretion Assay

This protocol describes the methodology for assessing the effect of this compound on glucose-stimulated insulin secretion in isolated pancreatic islets.

Materials:

  • Collagenase P

  • Hank's Balanced Salt Solution (HBSS)

  • Ficoll-Paque or similar density gradient medium

  • RPMI-1640 medium

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • This compound

  • Glucose solutions (low and high concentrations)

  • Insulin ELISA kit

Procedure:

  • Islet Isolation:

    • Anesthetize the mouse and perfuse the pancreas with cold collagenase P solution via the common bile duct.

    • Dissect the distended pancreas and digest it in a water bath at 37°C.

    • Purify the islets from the digested tissue using a density gradient centrifugation.

    • Handpick the islets under a microscope and culture them overnight in RPMI-1640 medium.

  • Insulin Secretion Assay:

    • Pre-incubate batches of size-matched islets in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

    • Incubate the islets in KRB buffer with low glucose for a defined period to measure basal insulin secretion.

    • Incubate the islets in KRB buffer with a high glucose concentration (e.g., 16.7 mM) with or without different concentrations of this compound.

    • Collect the supernatant after each incubation step.

  • Insulin Measurement:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis:

    • Normalize the insulin secretion to the number of islets or total protein content.

    • Compare the insulin secretion in the presence of this compound to the control group at both low and high glucose concentrations.

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical experimental workflow for an in vivo study evaluating the efficacy of this compound.

OGTT_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (16 hours) Acclimatization->Fasting Baseline Baseline Measurements (Weight, Blood Glucose t=0) Fasting->Baseline CompoundAdmin Oral Administration (this compound or Vehicle) Baseline->CompoundAdmin GlucoseChallenge Oral Glucose Challenge (2 g/kg) CompoundAdmin->GlucoseChallenge 30-60 min post-dose BloodSampling Serial Blood Sampling (t=15, 30, 60, 90, 120 min) GlucoseChallenge->BloodSampling GlucoseMeasurement Blood Glucose Measurement BloodSampling->GlucoseMeasurement DataPlotting Plot Glucose vs. Time GlucoseMeasurement->DataPlotting AUC_Calculation Calculate AUC DataPlotting->AUC_Calculation StatisticalAnalysis Statistical Analysis AUC_Calculation->StatisticalAnalysis

Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound is a promising GPR40 agonist that effectively potentiates glucose-stimulated insulin secretion from pancreatic β-cells. Its mechanism of action, mediated through the Gq-PLC-IP3/DAG pathway, leads to an increase in intracellular calcium and subsequent insulin exocytosis. Preclinical data in relevant animal models have demonstrated its ability to improve glucose tolerance and enhance insulin secretion in a dose-dependent manner. The detailed experimental protocols and workflows provided in this guide offer a framework for the further investigation and development of this compound and other GPR40 agonists as potential therapeutic agents for the treatment of type 2 diabetes. This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of diabetes therapeutics.

References

The Enigma of DS-1558: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the discovery timeline and key publications surrounding the entity designated DS-1558, it appears that this compound remains outside the public scientific and clinical domain. Extensive searches across a multitude of databases and scientific literature have yielded no specific therapeutic agent, clinical trial, or research program associated with the identifier "this compound."

This lack of publicly available information suggests that this compound may be an internal codename for a compound in the very early stages of preclinical development, a discontinued project, or a designation that has not yet been disclosed in scientific publications or clinical trial registries. The prefix "DS" often denotes compounds from the pharmaceutical company Daiichi Sankyo, a major player in oncology and cardiovascular drug development. However, without official disclosure, any connection remains speculative.

The initial aim of this in-depth technical guide was to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its discovery timeline, key experimental data, and associated signaling pathways. The core requirements included structured data presentation, detailed experimental protocols, and mandatory visualizations of molecular interactions and experimental workflows.

Given the current absence of any discernible data on this compound, it is not possible to fulfill these requirements. The creation of tables summarizing quantitative data, the detailing of experimental methodologies, and the generation of diagrams for signaling pathways are all contingent on the availability of primary research articles, clinical trial data, or other forms of public disclosure.

It is important to note that the drug development process is often shrouded in secrecy during its initial phases to protect intellectual property and maintain a competitive edge. Compounds are frequently referred to by internal codes for years before they are given a non-proprietary name and their data is published.

Therefore, while the topic of this compound is of clear interest to the research community, a detailed technical guide must await the public dissemination of information by the developing organization. We will continue to monitor for any future disclosures related to this compound and will provide updates as information becomes available.

For researchers and professionals in the field, this situation underscores the often-opaque nature of the early drug discovery landscape. The journey of a compound from initial synthesis to clinical application is long and fraught with challenges, and many potential therapeutics never emerge into the public view. The story of this compound, for now, remains unwritten.

Methodological & Application

No In Vivo Experimental Protocol Found for DS-1558

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for "DS-1558" have not yielded any specific in vivo experimental protocols, quantitative data, or established mechanisms of action for a compound with this designation. The available information is broad and does not contain the detailed scientific data necessary to construct the requested application notes and protocols.

The search results included general information on cancer therapies, such as the use of disulfiram/copper complexes, and details of clinical trials for unrelated therapeutic agents like the CD40 antibody CDX-1140. Additionally, general biological processes like metastasis and conditions such as dysautonomia were returned, none of which directly relate to a specific compound designated this compound.

Without specific preclinical or clinical data on this compound, it is not possible to provide the detailed experimental methodologies, structured quantitative data tables, or diagrams of signaling pathways and experimental workflows as requested. Further clarification on the identity of this compound or references to published studies would be necessary to fulfill this request.

Application Notes and Protocols for DS-1558 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of DS-1558 in various cell culture-based assays. Due to the limited publicly available information on a compound specifically designated "this compound," this document outlines a generalized workflow and best practices applicable to the preclinical evaluation of a novel investigational compound in cancer cell lines. The provided protocols for cell viability, apoptosis, and target engagement assays are based on standard methodologies and should be adapted based on the specific characteristics of this compound and the cell lines under investigation.

Introduction to this compound (Hypothetical)

For the purpose of these application notes, we will hypothesize that this compound is a novel small molecule inhibitor targeting a key signaling pathway implicated in cancer progression. As with any new chemical entity, a thorough in vitro characterization is essential to understand its biological activity, mechanism of action, and potential as a therapeutic agent. The following protocols are designed to guide researchers in the initial stages of this characterization.

General Guidelines for Handling this compound

2.1. Reconstitution and Storage:

  • Solvent Selection: The choice of solvent for reconstituting this compound is critical and should be determined by its solubility characteristics. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors. However, it is crucial to verify the optimal solvent and to prepare a high-concentration stock solution (e.g., 10 mM).

  • Stock Solution Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experimental and control groups and is at a level that does not affect cell viability (typically ≤ 0.1%).

2.2. Cell Line Selection:

The choice of cancer cell lines is paramount for the meaningful evaluation of this compound. A panel of cell lines representing different cancer types and with varying expression levels of the putative target of this compound should be utilized. This will help in determining the spectrum of activity and potential biomarkers of response.

Experimental Protocols

3.1. Cell Viability Assay (MTS/MTT Assay)

This assay is fundamental for determining the cytotoxic or cytostatic effects of this compound and for calculating its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action of this compound (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay helps to elucidate whether the observed decrease in cell viability is due to the induction of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

3.3. Western Blotting for Target Engagement and Pathway Modulation

Western blotting is used to confirm that this compound is engaging its intended target and modulating the downstream signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound for an appropriate duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target of this compound (and its phosphorylated form, if applicable) and key downstream signaling proteins. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the effect of this compound on protein expression and phosphorylation.

Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables for easy comparison.

Table 1: IC50 Values of this compound in a Panel of Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h treatment
Cell Line ABreast Cancer[Insert Value]
Cell Line BLung Cancer[Insert Value]
Cell Line CColon Cancer[Insert Value]

Table 2: Apoptosis Induction by this compound in Cell Line A

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control0[Insert Value][Insert Value]
This compound0.5 x IC50[Insert Value][Insert Value]
This compound1 x IC50[Insert Value][Insert Value]
This compound2 x IC50[Insert Value][Insert Value]

Visualizations

Signaling Pathway Diagram

DS1558_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates DS1558 DS1558 DS1558->Kinase_B Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Prepare Cancer Cell Lines Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (MTS/MTT) Assays->Viability Apoptosis Apoptosis (Annexin V/PI) Assays->Apoptosis Western_Blot Target Engagement (Western Blot) Assays->Western_Blot Data_Analysis Analyze Data (IC50, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro characterization of this compound.

Application Notes and Protocols for DS-1558 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of DS-1558, a potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonist, in rodent models. The primary focus is on its application in metabolic disease research, particularly type 2 diabetes.

Introduction to this compound

This compound is a selective GPR40 agonist developed by Daiichi Sankyo.[1][2] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1][2] Activation of GPR40 by agonists like this compound potentiates glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism of action suggests a lower risk of hypoglycemia compared to other insulin secretagogues. Preclinical studies have demonstrated the efficacy of this compound in improving glucose tolerance in rodent models of type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo rodent studies with this compound.

Table 1: In Vivo Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats
ParameterVehicle ControlThis compound (0.03 mg/kg)This compound (0.1 mg/kg)Sitagliptin (10 mg/kg)Reference
Oral Glucose Tolerance Test (OGTT)
Glucose ExcursionBaselineMarkedly ReducedSimilar to SitagliptinSignificant Reduction
Plasma Insulin Levels
Augmentation during OGTTNo significant change-ObservedObserved

Note: Specific numerical values for glucose excursion and plasma insulin levels were not detailed in the primary publication, but the qualitative outcomes are presented.

Table 2: Pharmacokinetic Parameters of this compound in Rodents (Qualitative Comparison)
CompoundPlasma ExposureHalf-lifeAnimal ModelsReference
This compound HigherLongerRats, Monkeys, Dogs
Lead Compound 1LowerShorterRats

Note: The publication states that this compound shows improved pharmacokinetic profiles over the initial lead compound, but specific numerical data for rats at the cited doses were not provided in the reviewed literature.

Experimental Protocols

Animal Models

The primary rodent model used for evaluating the in vivo efficacy of this compound is the Zucker diabetic fatty (ZDF) rat . This is a well-established model of obesity and type 2 diabetes. For some studies, normal Sprague Dawley rats have also been utilized.

  • Model: Male Zucker diabetic fatty (ZDF) rats

  • Age: Typically 9 weeks old at the start of the study

Dosing and Administration

This compound is orally bioavailable and is administered via oral gavage.

  • Dosage Range: 0.03 mg/kg to 0.1 mg/kg have been shown to be effective.

  • Administration Route: Oral gavage (p.o.).

  • Vehicle: While not explicitly stated in the primary publication for this compound alone, a common vehicle for oral administration of similar compounds in rodent studies is 0.5% methylcellulose in water .

  • Dosing Preparation (Suggested Protocol):

    • Weigh the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.

    • Suspend the weighed this compound in the 0.5% methylcellulose vehicle.

    • Vortex or sonicate the suspension to ensure homogeneity before each administration.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a key experiment to assess the effect of this compound on glucose metabolism.

  • Fasting: Animals should be fasted overnight prior to the test.

  • This compound Administration: Administer this compound or vehicle orally 30 minutes before the glucose challenge.

  • Glucose Challenge: Administer a glucose solution (2 g/kg body weight) orally.

  • Blood Sampling: Collect blood samples at various time points to measure plasma glucose and insulin levels. A typical schedule would be:

    • Time 0 (baseline, just before glucose administration)

    • 15, 30, 60, and 120 minutes post-glucose administration.

  • Blood Collection: Blood can be collected from the tail vein.

  • Analysis:

    • Measure blood glucose concentrations using a glucometer.

    • Centrifuge blood samples to separate plasma for insulin measurement using a commercially available ELISA kit.

    • Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.

Signaling Pathways and Workflows

Signaling Pathway of this compound in Pancreatic β-Cells```dot

DS1558_Signaling_Pathway DS1558 This compound GPR40 GPR40 Receptor (on Pancreatic β-cell) DS1558->GPR40 Binds to PLC Phospholipase C (PLC) GPR40->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Induces Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Potentiates Glucose High Glucose Metabolism Glucose Metabolism Glucose->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase K_ATP_channel K-ATP Channel Closure ATP_increase->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Ca_influx->Insulin_secretion Triggers

Caption: Workflow for Oral Glucose Tolerance Test with this compound.

References

Application Notes and Protocols: Utilizing DS-1558 in Oral Glucose Tolerance Tests (oGTT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1558 is a potent and orally bioavailable agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1][2] Agonism of GPR40 by molecules like this compound enhances the release of insulin in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[1] The oral glucose tolerance test (oGTT) is a fundamental preclinical and clinical assay used to assess glucose homeostasis and the efficacy of anti-diabetic compounds. This document provides detailed application notes and protocols for the use of this compound in oGTT studies, primarily in rodent models of insulin resistance and type 2 diabetes.

Principle of the Assay

The oGTT measures the body's ability to clear a glucose load from the bloodstream. In the context of this compound, the assay is used to evaluate the compound's efficacy in improving glucose tolerance. After oral administration of this compound, a glucose challenge is given to the subject. Blood samples are then collected at various time points to measure glucose and insulin concentrations. An effective compound like this compound will result in lower blood glucose excursions and potentially higher insulin levels compared to a vehicle-treated control group, demonstrating improved glucose disposal and enhanced insulin secretion.

Mechanism of Action: this compound and GPR40 Signaling

This compound acts as an agonist at the GPR40 receptor on pancreatic β-cells. The binding of this compound to GPR40 initiates a downstream signaling cascade that potentiates insulin secretion in the presence of elevated glucose.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DS1558 This compound GPR40 GPR40 DS1558->GPR40 Binds Gq11 Gαq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Intra ↑ Intracellular Ca²⁺ Ca_ER->Ca_Intra Insulin_Vesicles Insulin Vesicles Ca_Intra->Insulin_Vesicles Triggers Exocytosis PKC->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

GPR40 Signaling Pathway for Insulin Secretion.

Data Presentation: Illustrative Effects of this compound in oGTT

The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound in Zucker fatty rats, a model of insulin resistance and glucose intolerance. Oral administration of this compound has been shown to significantly and dose-dependently improve hyperglycemia and increase insulin secretion during an oGTT.

Table 1: Effect of this compound on Plasma Glucose Levels during oGTT in Zucker Fatty Rats (Illustrative Data)

Time (minutes)Vehicle (mg/dL)This compound (0.03 mg/kg) (mg/dL)This compound (0.1 mg/kg) (mg/dL)This compound (0.3 mg/kg) (mg/dL)
0150 ± 10148 ± 9152 ± 11149 ± 10
30350 ± 25310 ± 20280 ± 18**250 ± 15***
60400 ± 30350 ± 22310 ± 20 270 ± 18***
120250 ± 20210 ± 15*180 ± 12160 ± 10***
AUC (0-120 min) HighModerately ReducedSignificantly ReducedMarkedly Reduced

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as Mean ± SEM and are illustrative of expected results.

Table 2: Effect of this compound on Plasma Insulin Levels during oGTT in Zucker Fatty Rats (Illustrative Data)

Time (minutes)Vehicle (ng/mL)This compound (0.03 mg/kg) (ng/mL)This compound (0.1 mg/kg) (ng/mL)This compound (0.3 mg/kg) (ng/mL)
05.0 ± 0.55.2 ± 0.65.1 ± 0.55.3 ± 0.7
3015.0 ± 2.020.0 ± 2.525.0 ± 3.0**30.0 ± 3.5***
6012.0 ± 1.518.0 ± 2.022.0 ± 2.5 26.0 ± 3.0***
1208.0 ± 1.010.0 ± 1.212.0 ± 1.5*14.0 ± 1.8
AUC (0-120 min) BaselineModerately IncreasedSignificantly IncreasedMarkedly Increased

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as Mean ± SEM and are illustrative of expected results.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an oGTT with this compound in rodent models.

Experimental Workflow for oGTT with this compound

oGTT_Workflow acclimatization Animal Acclimatization (e.g., 1 week) fasting Fasting (e.g., 6-16 hours, water ad libitum) acclimatization->fasting baseline_blood Baseline Blood Sample (t= -30 min) (Tail vein) fasting->baseline_blood drug_admin Oral Administration of this compound or Vehicle (t= -30 min) baseline_blood->drug_admin glucose_admin Oral Glucose Challenge (e.g., 2 g/kg body weight) (t= 0 min) drug_admin->glucose_admin blood_sampling Blood Sampling at Multiple Time Points (e.g., 15, 30, 60, 120 min) glucose_admin->blood_sampling analysis Analysis of Blood Glucose and Insulin Levels blood_sampling->analysis data_interpretation Data Interpretation and Statistical Analysis analysis->data_interpretation

Workflow for an Oral Glucose Tolerance Test (oGTT).
Materials and Reagents

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • D-Glucose solution (e.g., 20-40% in sterile water)

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Pipettes and tips

  • Oral gavage needles

  • Animal scale

  • Centrifuge

Animal Models
  • Zucker fatty rats (a model of obesity and insulin resistance)

  • db/db mice (a model of severe type 2 diabetes)

  • Other relevant models of metabolic disease

Detailed Protocol for oGTT in Rats
  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress.

  • Fasting: Fast the rats overnight for 12-16 hours with free access to water.

  • Baseline Blood Sample: At t = -30 minutes, collect a baseline blood sample (approximately 50-100 µL) from the tail vein for glucose and insulin measurement.

  • This compound Administration: Immediately after the baseline blood sample, orally administer this compound at the desired doses (e.g., 0.03, 0.1, 0.3 mg/kg) or vehicle to the respective groups of rats using an appropriate oral gavage needle.

  • Glucose Challenge: At t = 0 minutes, administer a glucose solution (e.g., 2 g/kg body weight) orally to all rats.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.

  • Sample Processing and Analysis:

    • Measure blood glucose immediately using a glucometer.

    • For insulin measurement, centrifuge the blood samples to separate plasma and store at -80°C until analysis using a commercially available insulin ELISA kit.

  • Data Analysis:

    • Plot the mean blood glucose and plasma insulin concentrations against time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for both glucose and insulin profiles.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control group.

Conclusion

This compound demonstrates significant potential in improving glucose tolerance by enhancing glucose-stimulated insulin secretion. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this compound in oGTT studies to further investigate its therapeutic potential for type 2 diabetes. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Note: Quantification of DS-1558 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of DS-1558 in human plasma. The procedure involves a straightforward protein precipitation step for sample extraction, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer. The method is intended for pharmacokinetic studies and clinical trial sample analysis.

Introduction

This compound is an investigational small molecule therapeutic. To support its clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Water supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration concentration Calculate Concentration calibration->concentration

Figure 1: General workflow for the quantification of this compound in plasma.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Human plasma (K2EDTA)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the IS in an appropriate solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions with 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality control samples.

Sample Preparation
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the IS working solution to all tubes except for the blank matrix samples.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to all tubes to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Add 100 µL of ultrapure water (containing 0.1% formic acid) to the supernatant.

  • Seal the plate or vials and place in the autosampler for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation is achieved using a gradient elution program.

Parameter Value
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5.0 minutes

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Parameter Value
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (Q1) m/z Product Ion (Q2) m/z Declustering Potential (DP) Collision Energy (CE)
This compoundHypothetical m/zHypothetical m/zOptimized ValueOptimized Value
Internal Standard (IS)Hypothetical m/zHypothetical m/zOptimized ValueOptimized Value
Note: The specific m/z values and compound-dependent parameters need to be determined by infusing the pure compounds into the mass spectrometer.

Data Analysis and Method Validation Summary

Data acquisition and processing are performed using the instrument's proprietary software (e.g., SCIEX Analyst®). Concentrations of this compound in unknown samples are determined from a calibration curve constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

A summary of representative acceptance criteria for a validated method is provided below.

Table 3: Representative Method Validation Summary

Parameter Concentration Range Acceptance Criteria
Linearity (r²) 1 - 1000 ng/mL≥ 0.99
Intra-day Precision (%CV) LLOQ, LQC, MQC, HQC≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) LLOQ, LQC, MQC, HQC≤ 15% (≤ 20% for LLOQ)
Accuracy (%Bias) LLOQ, LQC, MQC, HQCWithin ±15% (±20% for LLOQ)
Matrix Effect Low and High Conc.CV ≤ 15%
Recovery Low, Medium, High Conc.Consistent and reproducible
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Signaling Pathway Context

This compound is reported to be an inhibitor of the FAT10 signaling pathway. FAT10 is a ubiquitin-like modifier involved in protein degradation and cellular processes implicated in cancer and inflammatory diseases. The diagram below illustrates a simplified conceptual relationship.

signaling DS1558 This compound FAT10 FAT10 Conjugation DS1558->FAT10 Inhibits Degradation Proteasomal Degradation FAT10->Degradation leads to TargetProtein Target Protein TargetProtein->FAT10 is conjugated by CellularProcess Downstream Cellular Processes (e.g., Inflammation, Proliferation) Degradation->CellularProcess affects

Figure 2: Simplified pathway showing this compound's inhibitory action.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol is suitable for high-throughput analysis required in clinical and non-clinical pharmacokinetic studies. The specific parameters for the mass spectrometer must be optimized for this compound and the chosen internal standard prior to validation.

Application Notes and Protocols for Studying GPR40 Signaling Pathways Using DS-1558

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells, GPR40 activation by free fatty acids or synthetic agonists leads to a glucose-dependent increase in insulin secretion, minimizing the risk of hypoglycemia.[2] DS-1558 is a potent and selective GPR40 agonist, making it an invaluable tool for elucidating the intricacies of GPR40 signaling pathways and for the discovery of novel antidiabetic agents.[3][4]

These application notes provide a comprehensive guide for utilizing this compound to investigate GPR40 signaling, complete with detailed experimental protocols and data presentation formats.

This compound: A Potent and Selective GPR40 Agonist

This compound is an orally bioavailable small molecule that acts as a potent agonist for GPR40.[1] It has been shown to enhance glucose-stimulated insulin secretion (GSIS) and improve glucose tolerance in preclinical models of type 2 diabetes.

Key Features of this compound:

  • Potency: this compound exhibits a half-maximal effective concentration (EC50) of 3.7 nM for GPR40.

  • Selectivity: It displays high selectivity for GPR40 over other receptors, including PPARγ, with over 100-fold selectivity against a panel of 68 other receptors, ion channels, and transporters.

  • Mechanism of Action: this compound activates GPR40, which primarily couples to the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

GPR40 Signaling Pathways

Activation of GPR40 by agonists like this compound initiates a cascade of intracellular events. The canonical pathway involves the Gαq protein, leading to insulin secretion. Additionally, some GPR40 agonists have been shown to engage the Gαs pathway, which can also contribute to insulin secretion and the release of incretin hormones like GLP-1.

Gαq Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DS1558 This compound GPR40 GPR40 DS1558->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Insulin Insulin Secretion PKC->Insulin Potentiates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->Insulin

Caption: Canonical Gαq signaling pathway activated by this compound binding to GPR40.

Potential Gαs Signaling Pathway

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist GPR40 Agonist (e.g., AM-1638) GPR40 GPR40 Agonist->GPR40 Binds Gs Gαs GPR40->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Potentiates

Caption: Potential Gαs signaling pathway engaged by certain GPR40 agonists.

Data Presentation

Table 1: In Vitro Potency of GPR40 Agonists
CompoundAgonist TypeEC50 (nM)Primary Signaling Pathway
This compound Full Agonist3.7Gαq
TAK-875Partial Agonist72Gαq
AM-1638Full Agonist160Gαq + Gαs
AMG-837Partial Agonist13Gαq

Experimental Protocols

The following protocols provide a framework for studying GPR40 signaling using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Experimental Workflow

Experimental_Workflow CellCulture Cell Culture (GPR40-expressing cells) Assay Perform Assay CellCulture->Assay CompoundPrep Compound Preparation (this compound & Controls) CompoundPrep->Assay CaAssay Calcium Mobilization Assay->CaAssay cAMPAssay cAMP Measurement Assay->cAMPAssay ERKAssay ERK1/2 Phosphorylation Assay->ERKAssay DataAcq Data Acquisition CaAssay->DataAcq cAMPAssay->DataAcq ERKAssay->DataAcq DataAnalysis Data Analysis (EC50/IC50 determination) DataAcq->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Investigational Compound DS-1558: Status and Availability for Research

Author: BenchChem Technical Support Team. Date: November 2025

DS-1558 is an internal designation for an investigational drug candidate under development by the pharmaceutical company Daiichi Sankyo. Primarily explored within the context of oncology, this compound is part of Daiichi Sankyo's pipeline of potential cancer therapies. As an investigational drug, this compound is not commercially available for purchase by researchers, scientists, or drug development professionals through standard chemical or life science suppliers.

Access to investigational drugs like this compound is highly restricted and typically limited to the sponsoring company's own research and development activities, as well as to authorized clinical trials. The proprietary nature of such compounds during their development phase means that detailed information, including chemical structure, specific mechanism of action, and in-depth experimental protocols, is not publicly disclosed.

Current Status and Public Information

Publicly available information on compounds designated with a "DS-" prefix often originates from company press releases, presentations at scientific conferences, or publications related to clinical trials. However, extensive searches have not yielded a specific public name, chemical structure, or detailed scientific publications for a compound explicitly and solely identified as "this compound." It is possible that this designation was used in early-stage research and the compound was either discontinued, renamed, or the designation is part of a larger series not individually detailed in public disclosures.

Daiichi Sankyo is known for its development of antibody-drug conjugates (ADCs), and it is plausible that this compound falls within this class of therapeutics. The company's ADC platforms, such as the DXd platform, are a central part of their oncology strategy.

Implications for Researchers

For researchers, scientists, and drug development professionals interested in this compound, the primary implication is that it cannot be procured for independent laboratory research. The core requirements of the user request—including commercial sources, detailed application notes, experimental protocols, and signaling pathway diagrams—cannot be fulfilled because the necessary foundational information is not in the public domain.

Logical Workflow for Investigating a Proprietary Compound

The process of seeking information on a proprietary investigational drug like this compound can be illustrated by the following logical workflow. This diagram outlines the steps a researcher would typically take, and the likely outcome for a compound at this stage of development.

logical_workflow start Identify Compound of Interest (e.g., this compound) search_suppliers Search Commercial Chemical Suppliers start->search_suppliers search_literature Search Scientific Literature (e.g., PubMed, Google Scholar) start->search_literature search_patents Search Patent Databases start->search_patents search_company_info Search Originating Company's Public Disclosures (e.g., Daiichi Sankyo) start->search_company_info outcome_not_available Conclusion: Compound is Investigational and Not Commercially Available search_suppliers->outcome_not_available outcome_info_limited Conclusion: Information is Proprietary and Not Publicly Detailed search_literature->outcome_info_limited search_patents->outcome_info_limited search_company_info->outcome_info_limited final_conclusion Requested Application Notes Cannot Be Generated outcome_not_available->final_conclusion No public access for purchase outcome_info_limited->final_conclusion Insufficient data for protocols

Caption: Logical workflow for researching a proprietary investigational compound.

Application Notes and Protocols for DS-1558 Administration in Diabetic Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1558 is a potent and orally bioavailable agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1][2] Activation of GPR40 by agonists like this compound enhances insulin secretion in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[1][2] These application notes provide an overview of the administration of this compound in diabetic animal models, including its mechanism of action, experimental protocols, and a summary of its observed effects.

Mechanism of Action: GPR40 Signaling Pathway

This compound exerts its effects by activating the GPR40 receptor on pancreatic β-cells. This initiates a signaling cascade that potentiates the release of insulin in the presence of elevated glucose levels. The binding of this compound to GPR40, which is coupled to Gαq/11, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DS1558 This compound GPR40 GPR40 DS1558->GPR40 Binds to Gaq Gαq/11 GPR40->Gaq Activates PLC PLC IP3 IP3 PLC->IP3 Generates Gaq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases InsulinVesicles Insulin Granules Ca2->InsulinVesicles Triggers fusion of Insulin Insulin Secretion InsulinVesicles->Insulin

GPR40 signaling pathway activated by this compound.

Recommended Diabetic Animal Models

The selection of an appropriate animal model is critical for evaluating the efficacy of anti-diabetic compounds. Both genetic and chemically-induced models of type 2 diabetes are suitable for studying the effects of this compound.

Animal ModelTypeKey CharacteristicsRecommended Use
Zucker Diabetic Fatty (ZDF) Rat Genetic (Obese, Type 2)Develops obesity, hyperinsulinemia, insulin resistance, and subsequent hyperglycemia.Ideal for studying the effects of this compound on glucose tolerance, insulin secretion, and long-term glycemic control in a model that mimics human type 2 diabetes.
db/db Mouse Genetic (Obese, Type 2)Leptin receptor mutation leads to hyperphagia, obesity, insulin resistance, and severe hyperglycemia.Suitable for investigating the glucose-lowering and insulin-sensitizing effects of this compound.
Streptozotocin (STZ)-induced Diabetic Rat/Mouse Chemically-induced (Type 1 or Type 2 like)STZ is toxic to pancreatic β-cells, leading to insulin deficiency. A high-fat diet combined with a low dose of STZ can induce a type 2 diabetes-like state with insulin resistance.Useful for studying the direct effects of this compound on remaining β-cell function and insulin secretion.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in diabetic animal models.

Table 1: Effect of this compound on Glucose Excursion during Oral Glucose Tolerance Test (OGTT) in ZDF Rats

Treatment GroupDose (mg/kg)Observation
Vehicle Control-Standard glucose excursion profile.
This compound0.03Marked reduction in glucose excursion compared to control.
This compound0.1Glucose-lowering potency similar to sitagliptin (10 mg/kg).

Table 2: Effect of this compound on Plasma Insulin Levels

Animal ModelTreatment GroupDose (mg/kg)Observation
ZDF RatsThis compound0.1Augmentation of plasma insulin levels.
db/db MiceThis compound + Exendin-43Insulinogenic index was 2.9-fold higher than this compound alone and 1.7-fold higher than exendin-4 alone.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

This protocol is designed to assess the effect of this compound on glucose tolerance in a diabetic animal model.

OGTT_Workflow A Fast animals overnight (12-16 hours) B Record baseline body weight and blood glucose (t= -30 min) A->B C Administer this compound or vehicle orally (p.o.) B->C D Administer glucose solution orally (2 g/kg) (t=0 min) C->D E Collect blood samples at 15, 30, 60, and 120 min post-glucose administration D->E F Measure blood glucose concentrations E->F G Analyze data (e.g., calculate Area Under the Curve) F->G

Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 40% w/v in water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillary tubes)

  • Oral gavage needles

Procedure:

  • Fast the animals (e.g., ZDF rats) overnight for 12-16 hours with free access to water.

  • At t = -30 minutes, record the body weight and collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Administer this compound or vehicle solution orally at the desired dose.

  • At t = 0 minutes, administer a glucose solution orally at a dose of 2 g/kg body weight.

  • Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.

  • Measure the blood glucose concentration at each time point.

  • Data can be plotted as blood glucose concentration versus time, and the area under the curve (AUC) can be calculated to quantify glucose tolerance.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This ex vivo protocol assesses the direct effect of this compound on insulin secretion from pancreatic islets.

GSIS_Workflow A Isolate pancreatic islets by collagenase digestion B Pre-incubate islets in low glucose buffer (e.g., 2.8 mM) A->B C Incubate islets with low glucose ± this compound B->C D Incubate islets with high glucose (e.g., 16.7 mM) ± this compound B->D E Collect supernatant for insulin measurement C->E D->E F Measure insulin concentration (e.g., ELISA) E->F G Normalize insulin secretion to islet number or protein content F->G

Workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.

Materials:

  • Collagenase P

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) KRB buffer

  • This compound

  • Insulin immunoassay kit (e.g., ELISA)

Procedure:

  • Isolate pancreatic islets from diabetic or healthy control animals using collagenase digestion of the pancreas.

  • Hand-pick the islets under a stereomicroscope and allow them to recover in culture medium.

  • Pre-incubate batches of islets (e.g., 10 islets per well) in KRB buffer with a low glucose concentration for 30-60 minutes.

  • Replace the pre-incubation buffer with fresh low glucose buffer containing either vehicle or this compound and incubate for a defined period (e.g., 60 minutes).

  • In parallel, replace the pre-incubation buffer with high glucose buffer containing either vehicle or this compound and incubate for the same period.

  • At the end of the incubation, collect the supernatant from each well.

  • Measure the insulin concentration in the supernatant using a suitable immunoassay.

  • The results can be expressed as fold-change in insulin secretion in response to high glucose and/or this compound compared to the low glucose control.

Conclusion

This compound is a promising GPR40 agonist with demonstrated efficacy in preclinical diabetic animal models. The protocols and information provided in these application notes offer a framework for researchers to further investigate the therapeutic potential of this compound and other GPR40 agonists for the treatment of type 2 diabetes. Careful selection of animal models and standardized experimental procedures are essential for obtaining reliable and translatable data.

References

Application of DS-1558 in Metabolic Syndrome Research: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Currently, the scientific and medical literature does not contain information regarding the mechanism of action, signaling pathways, or experimental protocols associated with DS-1558 for metabolic syndrome or any other indication.

Metabolic syndrome is a complex condition characterized by a cluster of risk factors including central obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels.[1][2][3] This condition significantly increases the risk of developing cardiovascular disease, type 2 diabetes, and other serious health problems.[2][3]

Research into novel therapeutic agents for metabolic syndrome is an active area of investigation. Current management strategies primarily focus on lifestyle modifications such as diet and exercise, along with medications to manage individual risk factors like hypertension and dyslipidemia. Researchers are exploring various pharmacological interventions, including GLP-1 receptor agonists and SGLT-2 inhibitors, which have shown pleiotropic effects beneficial for cardiorenal metabolic health.

Given the absence of information on this compound, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations of its signaling pathways or experimental workflows. Further information would be required from the entity developing this compound to fulfill such a request.

For researchers, scientists, and drug development professionals interested in metabolic syndrome, it is recommended to focus on publicly documented therapeutic targets and compounds. Key areas of ongoing research include addressing insulin resistance, chronic inflammation, oxidative stress, and adipose tissue dysfunction, which are considered core mechanisms in the pathophysiology of metabolic syndrome.

References

Troubleshooting & Optimization

DS-XXXX Technical Support Center: Addressing Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information could be found for a compound designated "DS-1558." The following technical support guide is a template created for a hypothetical small molecule inhibitor, "DS-XXXX," which exhibits common aqueous solubility issues. This guide is intended to provide a framework for researchers and can be adapted once specific data for the compound of interest are available.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges with DS-XXXX in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a primary stock solution of DS-XXXX?

A1: For DS-XXXX, it is highly recommended to prepare the primary stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power for many small molecules. A stock solution of 10-50 mM in DMSO is a common starting point. Always store stock solutions at -20°C or -80°C to minimize degradation.

Q2: I observed precipitation when diluting my DMSO stock solution of DS-XXXX into an aqueous buffer for my experiment. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is significantly lower. Here are several strategies to address this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of DS-XXXX in your aqueous solution to a level below its solubility limit.

  • Use a Surfactant or Co-solvent: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous buffer can help maintain the solubility of DS-XXXX.

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution. If DS-XXXX has ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility. See the solubility data table below for more details.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.

Q3: Can I dissolve DS-XXXX directly in an aqueous buffer like PBS or cell culture media?

A3: Direct dissolution of DS-XXXX in aqueous buffers is generally not recommended due to its poor intrinsic aqueous solubility. This can lead to inaccurate concentration measurements and inconsistent experimental results. The recommended method is to first create a high-concentration stock in an organic solvent like DMSO and then dilute this stock into your aqueous medium.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered with DS-XXXX.

Problem 1: Precipitate forms in the final aqueous working solution.

  • Initial Check: Verify that the final concentration of the organic solvent (e.g., DMSO) is at a level that is non-toxic to your experimental system (typically <0.5% for cell-based assays).

  • Troubleshooting Workflow: Follow the decision tree below to systematically address the precipitation issue.

G start Precipitate observed in aqueous working solution q1 Is the final concentration of DS-XXXX essential? start->q1 sol1 Lower the final concentration of DS-XXXX and repeat the experiment. q1->sol1 No q2 Does the buffer contain any solubilizing agents? q1->q2 Yes a1_yes Yes a1_no No end If issues persist, consider formulation development. sol1->end sol2 Incorporate a biocompatible surfactant (e.g., 0.1% Tween® 80) or co-solvent (e.g., ethanol) into the buffer. q2->sol2 No q3 Is the pH of the buffer adjustable for your experiment? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Test solubility at different pH values to find the optimal condition. q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for DS-XXXX precipitation.

Problem 2: Inconsistent results in cell-based assays.

  • Potential Cause: This may be due to the precipitation of DS-XXXX in the cell culture medium over time, leading to a decrease in the effective concentration.

  • Solution:

    • Visual Inspection: Before and after the incubation period, inspect the wells of your culture plate under a microscope for any signs of compound precipitation.

    • Solubility in Media: Test the solubility of DS-XXXX directly in your complete cell culture medium at 37°C. The presence of proteins in the serum can sometimes improve or worsen solubility.

    • Fresh Preparations: Always prepare fresh working solutions of DS-XXXX immediately before each experiment. Do not store diluted aqueous solutions.

Quantitative Solubility Data

The following table summarizes the approximate solubility of DS-XXXX in various solvents and buffer conditions. This data should be used as a guideline for designing your experiments.

Solvent/Buffer SystemTemperature (°C)pHSolubility (µg/mL)Solubility (µM)Notes
DMSO25N/A>10,000>25,000Recommended for stock solutions.
Ethanol (100%)25N/A~2,500~6,250Alternative for stock solutions.
PBS257.4<1<2.5Very poor solubility.
PBS + 0.5% Tween® 80257.4~15~37.5Surfactant improves solubility.
Acetate Buffer255.0~5~12.5Slightly improved at lower pH.
Tris Buffer258.5<1<2.5Poor solubility at higher pH.
Cell Culture Media + 10% FBS37~7.4~2~5Protein binding may slightly improve solubility.

Note: The hypothetical molecular weight of DS-XXXX is assumed to be 400 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM DS-XXXX Stock Solution in DMSO

  • Weighing: Carefully weigh out 4 mg of DS-XXXX powder.

  • Solvent Addition: Add 1 mL of anhydrous, research-grade DMSO to the powder.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw Stock: Thaw one aliquot of the 10 mM DS-XXXX stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of serum-free medium to create a 100 µM solution. Mix thoroughly by pipetting.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium (with serum) to achieve the final 10 µM concentration.

  • Mixing: Gently invert the tube or pipette up and down to mix. Do not vortex, as this can cause proteins in the medium to denature and may affect compound solubility.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 4 mg DS-XXXX Powder add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Sonicate until dissolved add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot stock_sol 10 mM Stock Solution aliquot->stock_sol thaw Thaw 10 mM Stock Aliquot stock_sol->thaw Use for dilution dilute1 Dilute 1:100 in Serum-Free Medium thaw->dilute1 inter_sol 100 µM Intermediate dilute1->inter_sol dilute2 Dilute 1:10 in Complete Medium inter_sol->dilute2 final_sol 10 µM Working Solution dilute2->final_sol

Caption: Workflow for preparing DS-XXXX solutions.

Hypothetical Signaling Pathway

DS-XXXX is a hypothetical inhibitor of the enzyme "Kinase-Y," a key component in the "Growth Factor Signaling Pathway."

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates KinaseY Kinase-Y KinaseX->KinaseY Phosphorylates TF Transcription Factor KinaseY->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes DSXXXX DS-XXXX DSXXXX->KinaseY Inhibits

Caption: Hypothetical signaling pathway for DS-XXXX.

Technical Support Center: Optimizing DS-1558 Delivery for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the investigational compound DS-1558 is not publicly available at this time. Extensive searches for "this compound" have not yielded specific information regarding its mechanism of action, signaling pathways, or established in vivo experimental protocols. The designation "this compound" does not correspond to any publicly documented therapeutic agent or research compound.

Our search results primarily consisted of clinical trial registrations where "1558" appeared in the trial identifier (e.g., NCT01558115, NCT04081558), but these trials do not pertain to a compound designated "this compound." Other results were unrelated to pharmacology or in vivo experimentation.

Without foundational information on this compound, we are unable to provide the requested technical support content, including troubleshooting guides, FAQs, data tables, experimental protocols, and signaling pathway diagrams.

To enable us to assist you, please provide any available internal documentation, alternative compound names, or relevant publications related to this compound. Once this information is available, we will be able to generate the comprehensive technical support center you have requested.

In the interim, we are providing a generalized framework and troubleshooting guide for the in vivo delivery of small molecule inhibitors, which you may find useful for your research with this compound.

General Troubleshooting Guide for In Vivo Delivery of Small Molecule Inhibitors

This guide addresses common challenges encountered during in vivo experiments with novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

1. How should I formulate a new small molecule inhibitor for in vivo administration?

Formulation is critical for achieving desired exposure and efficacy. Key considerations include the compound's physicochemical properties:

  • Solubility: Determine the solubility in various pharmaceutically acceptable vehicles. Start with common solvents like saline, PBS, DMSO, and cyclodextrins.

  • Stability: Assess the stability of the compound in the chosen vehicle at the intended storage and administration temperatures.

  • Route of Administration: The formulation will depend on the intended route (e.g., intravenous, oral, intraperitoneal).

Troubleshooting Formulation Issues

IssuePotential CauseRecommended Solution
Precipitation in vehicle Poor solubility- Test a range of co-solvents (e.g., PEG, ethanol).- Utilize solubility enhancers like cyclodextrins.- Adjust the pH of the formulation.
Compound degradation Instability in solution- Prepare fresh formulations before each experiment.- Store stock solutions at -80°C.- Protect from light if the compound is light-sensitive.
High viscosity High concentration of excipients- Dilute the formulation if possible.- Explore alternative, less viscous vehicles.

Experimental Workflow for Formulation Development

Caption: A general workflow for developing a suitable formulation for in vivo experiments.

2. What are common challenges with in vivo delivery and how can I address them?

In vivo delivery can be hampered by several factors, leading to suboptimal exposure and efficacy.

Troubleshooting In Vivo Delivery

IssuePotential CauseRecommended Solution
Low Bioavailability - Poor absorption- First-pass metabolism- Optimize the route of administration.- Consider co-administration with absorption enhancers.- Use a formulation that protects the compound from metabolism.
Off-Target Effects - Non-specific binding- High dosage- Confirm in vitro selectivity.- Perform dose-response studies to find the lowest effective dose.- Include appropriate negative controls in your experiment.
Toxicity - Vehicle toxicity- Compound toxicity- Conduct a maximum tolerated dose (MTD) study.- Evaluate the toxicity of the vehicle alone.- Monitor animal health closely during the study.

Logical Relationship of In Vivo Troubleshooting

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Studies cluster_2 Troubleshooting A In Vitro Potency & Selectivity B Physicochemical Characterization A->B C Formulation Development B->C D Pharmacokinetic (PK) Study C->D E Pharmacodynamic (PD) Study D->E G Low Exposure D->G F Efficacy Study E->F H Lack of Efficacy E->H F->H I Toxicity Observed F->I G->C Reformulate H->E Re-evaluate PD I->D Adjust Dose

Caption: A diagram illustrating the interconnectedness of preclinical evaluation, in vivo studies, and troubleshooting.

We hope this general guidance is helpful. Please provide more specific information about this compound when it becomes available, and we will be pleased to offer a more tailored technical support center.

Technical Support Center: Optimizing Oral Bioavailability of GPR40 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with GPR40 agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of oral bioavailability for this class of compounds, using DS-1558 as a case study of a molecule with favorable pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered orally bioavailable?

A1: this compound is a potent and selective G-protein coupled receptor 40 (GPR40) agonist that has been investigated for its potential as a treatment for type 2 diabetes.[1][2] It is considered to have good oral bioavailability based on preclinical studies in rats, monkeys, and dogs, where it demonstrated higher plasma exposure and a longer half-life compared to earlier compounds in its series.[1] This favorable pharmacokinetic profile is attributed to structural modifications, specifically a cyclization approach, that improved its metabolic stability.[1]

Q2: My GPR40 agonist shows poor oral bioavailability. What are the potential causes?

A2: Poor oral bioavailability of small molecule GPR40 agonists can stem from several factors:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor Permeability: The molecule may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.

  • Efflux Transporters: The molecule could be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.

Q3: How can I improve the solubility of my GPR40 agonist?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble GPR40 agonists:

  • Salt Formation: For compounds with ionizable groups, forming a salt can significantly increase the dissolution rate.[1]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, leading to faster dissolution.

  • Co-crystallization: Forming a co-crystal with a benign co-former can improve the solubility and dissolution characteristics of the active pharmaceutical ingredient (API).

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of lipophilic drugs by enhancing their solubilization in the gastrointestinal tract.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the oral bioavailability of GPR40 agonists during preclinical development.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Low plasma concentration after oral administration Poor aqueous solubility- Characterize the solid-state properties of your compound (polymorphism, crystallinity).- Conduct solubility studies in different pH buffers and biorelevant media.- Experiment with formulation approaches such as amorphous solid dispersions or lipid-based formulations.
Poor membrane permeability- Determine the lipophilicity (LogP/LogD) of your compound.- Perform in vitro permeability assays (e.g., Caco-2, PAMPA) to assess intestinal permeability.- Consider structural modifications to optimize physicochemical properties.
High first-pass metabolism- Conduct in vitro metabolism studies using liver microsomes or hepatocytes.- Identify the major metabolites and the enzymes responsible.- If metabolism is extensive, consider developing a prodrug strategy or co-administering with a metabolic inhibitor in preclinical studies.
High variability in plasma concentrations between subjects Food effects- Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption.- If a significant food effect is observed, formulation adjustments may be necessary to ensure consistent absorption.
Poor formulation performance- Evaluate the dissolution profile of your formulation to ensure complete and timely drug release.- Assess the physical and chemical stability of the formulation under relevant storage and administration conditions.
Discrepancy between in vitro dissolution and in vivo absorption Precipitation in the GI tract- Assess the potential for your compound to precipitate at the pH of the small intestine.- Consider using precipitation inhibitors in your formulation.
Degradation in the GI tract- Evaluate the chemical stability of your compound in simulated gastric and intestinal fluids.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

  • Objective: To assess the rate and extent of drug release from a formulated dosage form.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Media:

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Simulated Intestinal Fluid (SIF), pH 6.8

  • Procedure:

    • Place the formulated GPR40 agonist in the dissolution vessel containing the pre-warmed dissolution medium.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes).

    • Analyze the drug concentration in each sample using a validated analytical method (e.g., HPLC).

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal permeability of a GPR40 agonist in vitro.

  • Method:

    • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

    • Add the GPR40 agonist to the apical (AP) side of the monolayer.

    • At various time points, collect samples from the basolateral (BL) side.

    • To assess active efflux, add the compound to the BL side and collect samples from the AP side.

    • Quantify the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP transport. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux.

Visualizations

GPR40 Signaling Pathway

The activation of GPR40 by an agonist like this compound initiates a signaling cascade within pancreatic β-cells, leading to glucose-stimulated insulin secretion.

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPR40 GPR40 Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C DAG->PKC Activates Insulin Insulin Secretion PKC->Insulin Ca_cyto Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->Insulin Agonist GPR40 Agonist (e.g., this compound) Agonist->GPR40 Binds to

Caption: GPR40 signaling cascade in pancreatic β-cells.

Experimental Workflow for Improving Oral Bioavailability

This workflow outlines a systematic approach for addressing poor oral bioavailability of a GPR40 agonist.

Bioavailability_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution cluster_evaluation Evaluation Start Poor Oral Bioavailability of GPR40 Agonist Solubility Assess Solubility Start->Solubility Permeability Assess Permeability Start->Permeability Metabolism Assess Metabolism Start->Metabolism Formulation Formulation Strategies (e.g., SEDDS, Solid Dispersion) Solubility->Formulation Chem_Mod Chemical Modification (e.g., Prodrug) Permeability->Chem_Mod Co_Admin Co-administration (e.g., Inhibitors) Metabolism->Co_Admin End Improved Oral Bioavailability Formulation->End Chem_Mod->End Co_Admin->End

Caption: Workflow for troubleshooting poor oral bioavailability.

References

troubleshooting DS-1558 in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DS-1558 In Vitro Assays

Disclaimer: Information regarding the specific target and mechanism of action for "this compound" is not publicly available. This guide has been developed as a representative example assuming This compound is a novel inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway . The troubleshooting advice, protocols, and diagrams are based on common practices for this class of compounds in cancer cell line-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format to help you quickly diagnose and solve issues with your this compound in vitro assays.

High Variability and Inconsistency

Q1: Why am I seeing high variability and a large standard deviation in my IC50 values for this compound across replicate experiments?

High variability in IC50 values is a frequent challenge that can stem from technical, biological, or environmental factors.[1] Pinpointing the source is key to improving reproducibility.

Possible Causes and Solutions:

  • Biological Variability:

    • Cell Passage Number: Cell lines can change their characteristics, such as growth rate and protein expression, at high passage numbers.[2]

      • Solution: Use cells from a consistent and low passage number range for all experiments. Create a master cell bank and working cell banks to ensure consistency.

    • Cell Health and Confluency: Seeding cells that are unhealthy or at an inconsistent confluency will lead to variable responses to the compound.

      • Solution: Always seed cells from cultures that are in the logarithmic growth phase (typically 70-80% confluency). Ensure a homogenous single-cell suspension before plating to avoid clumps.[1]

  • Technical Errors:

    • Pipetting Inaccuracy: Small errors in pipetting compound dilutions or reagents are a primary source of variability.[1][3]

      • Solution: Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions and fresh tips for each dilution. When adding compounds to a 96-well plate, consider using a multichannel pipette to minimize timing differences between wells.

    • Improper Mixing: Inadequate mixing of reagents or compound dilutions can lead to non-uniform concentrations.

      • Solution: Thoroughly mix all stock solutions and reagents before use.

  • Assay Conditions:

    • "Edge Effects": Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media and compound concentration.

      • Solution: To minimize this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental data points. Ensure proper humidification in the incubator.

Assay Signal and Performance Issues

Q2: My assay is showing a very high background signal, reducing my assay window. What could be the cause?

High background can mask the true effect of your compound and reduce assay sensitivity.

Possible Causes and Solutions:

  • Media Components: Phenol red in cell culture media can cause high autofluorescence.

    • Solution: For fluorescence-based assays, switch to phenol red-free media prior to and during the assay.

  • Reagent Concentration: Using assay reagents, such as detection substrates, at too high a concentration can lead to elevated background.

    • Solution: Optimize the concentration of your detection reagent according to the manufacturer's instructions to find the best signal-to-background ratio.

  • Contamination: Mycoplasma or bacterial contamination can interfere with cell health and assay readouts.

    • Solution: Regularly test cell cultures for mycoplasma. Practice sterile techniques to prevent contamination.

Q3: I am not observing the expected dose-dependent effect of this compound on my target cells. What should I check?

A lack of compound activity can be due to issues with the compound itself, the cells, or the assay reagents.

Possible Causes and Solutions:

  • Inactive Compound: The compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh dilutions of this compound from a validated powder stock for each experiment. Verify the compound's integrity if it has been stored for a long period.

  • Incorrect Reagent Preparation: A critical reagent may have been prepared incorrectly or omitted.

    • Solution: Double-check all reagent preparation steps against the protocol. Ensure all components were added in the correct order.

  • Cellular Resistance: The chosen cell line may be insensitive to MEK inhibition.

    • Solution: Include a positive control cell line known to be sensitive to MEK inhibitors. Verify the expression and activity of the MEK/ERK pathway in your target cell line.

Quantitative Data Summary

For reproducible results, it is critical to standardize key experimental parameters. The tables below provide recommended starting points for a typical cell viability assay with this compound.

Table 1: Recommended Cell Seeding Densities for a 96-Well Plate Assay (72h Incubation)

Cell Line Example Seeding Density (cells/well) Notes
HT-29 (Colon Cancer) 3,000 - 5,000 Ensure cells are 70-80% confluent at the end of the assay.
A375 (Melanoma) 2,000 - 4,000 Adherent cells; check for uniform attachment after seeding.

| HCT116 (Colon Cancer) | 2,500 - 4,500 | Optimize density to remain in logarithmic growth phase. |

Table 2: Assay Quality Control Parameters

Parameter Acceptable Range Description
Z'-factor > 0.5 A statistical measure of assay quality. Values between 0.5 and 1.0 indicate an excellent assay.
Signal-to-Background (S/B) > 10 The ratio of the mean signal from the negative control (vehicle) to the mean signal from the positive control (e.g., staurosporine).

| %CV of Replicates | < 15% | The coefficient of variation for replicate wells (both samples and controls). High %CV indicates pipetting or other technical errors. |

Detailed Experimental Protocol

Protocol: IC50 Determination of this compound using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound by measuring ATP levels as an indicator of cell viability.

Materials:

  • Target cancer cell line (e.g., HT-29)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound compound stock (e.g., 10 mM in DMSO)

  • Sterile, white-walled, clear-bottom 96-well plates suitable for cell culture and luminescence.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer plate reader

Methodology:

  • Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and dilute the cell suspension to the optimized seeding concentration (e.g., 40,000 cells/mL for 4,000 cells/100 µL). c. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate, leaving the perimeter wells filled with 100 µL of sterile PBS to reduce edge effects. d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Addition: a. Prepare a serial dilution series of this compound in culture medium. For a 10-point curve, you might start with a 2X final concentration of 20 µM and perform 1:3 serial dilutions. b. Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cell death (e.g., 1 µM staurosporine). c. Gently remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well. d. Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Luminescence Reading: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure luminescence using a plate reader.

  • Data Analysis: a. Subtract the average background signal (wells with medium only) from all data points. b. Normalize the data by setting the vehicle control as 100% viability and the positive control (or highest compound concentration) as 0% viability. c. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Visualizations

Signaling Pathway

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription DS1558 This compound DS1558->MEK Inhibition Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of this compound on MEK1/2.

Experimental Workflow

Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_readout Day 5: Readout arrow arrow A 1. Seed Cells in 96-well Plate B 2. Incubate (24 hours) A->B C 3. Prepare this compound Serial Dilutions D 4. Add Compound to Cells C->D E 5. Incubate (72 hours) D->E F 6. Add CellTiter-Glo® Reagent G 7. Measure Luminescence F->G H 8. Analyze Data (Calculate IC50) G->H Troubleshooting_Tree Start Problem: High IC50 Variability CheckCV Are %CVs of replicates high (>15%)? Start->CheckCV CheckControls Are Z' and S/B values consistently low? CheckCV->CheckControls No Sol_Pipetting Solution: Review pipetting technique. Calibrate pipettes. Check for edge effects. CheckCV->Sol_Pipetting Yes CheckPassage Are you using cells from different passage numbers? CheckControls->CheckPassage No Sol_Reagents Solution: Check reagent prep & storage. Optimize cell density and assay incubation times. CheckControls->Sol_Reagents Yes End Variability likely due to subtle biological drift. Standardize cell culture. CheckPassage->End No Sol_Passage Solution: Standardize cell passage number. Use cells from a single, validated working cell bank. CheckPassage->Sol_Passage Yes

References

DS-1558 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "DS-1558" is not publicly available in the current scientific literature. The following technical support guide is a generalized framework designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and troubleshooting of novel small molecule inhibitors, using "this compound" as a placeholder for a hypothetical compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound upon receipt?

A1: Lyophilized small molecule inhibitors like this compound are sensitive to environmental factors.[1][2] For optimal stability, store the powdered compound in a cool, dry, and dark environment, typically at -20°C or below.[2] It is crucial to prevent exposure to moisture and light.[1] Storing light-sensitive materials in amber vials or other opaque containers is recommended.[1]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a high-concentration stock solution, use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the solvent is appropriate for your experimental system and does not interfere with the assay. It is critical to minimize the final concentration of the organic solvent in your experiment, typically keeping it below 0.5% v/v, to avoid off-target effects.

Q3: My this compound solution appears to have precipitated after a freeze-thaw cycle. What should I do?

A3: Repeated freeze-thaw cycles can degrade sensitive compounds and cause precipitation. To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. If precipitation is observed, gently warm the solution and vortex to redissolve the compound. However, be aware that this may indicate some level of degradation, and it is advisable to prepare a fresh stock solution for critical experiments.

Q4: How can I assess the stability of this compound in my experimental media?

A4: To determine the stability of this compound in your specific aqueous experimental medium, you can perform a time-course experiment. Incubate the compound in the media at the experimental temperature for various durations (e.g., 0, 2, 6, 24 hours). At each time point, analyze the sample using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution of this compound from lyophilized powder. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Verify the stability of this compound in the experimental buffer over the course of the experiment.
Low or no biological activity Poor solubility of this compound in the aqueous experimental buffer.1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility but not high enough to affect the biological system. 2. If the compound is ionizable, consider adjusting the pH of the buffer to improve solubility. 3. Visually inspect for any precipitation after dilution into the aqueous buffer.
Precipitation observed in stock solution The compound has low solubility in the chosen solvent at high concentrations, or the solvent has absorbed moisture.1. Try preparing the stock solution at a slightly lower concentration. 2. Use fresh, anhydrous grade solvent. 3. Store the stock solution with a desiccant to prevent moisture absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC
  • Prepare a solution of this compound in the desired experimental buffer at the final working concentration.

  • Divide the solution into several time-point samples (e.g., 0h, 2h, 6h, 24h).

  • Incubate the samples under the intended experimental conditions (e.g., 37°C).

  • At each designated time point, transfer an aliquot of the sample to an HPLC vial and either analyze immediately or store at -80°C until analysis.

  • Analyze the samples by a validated HPLC method to determine the peak area of the parent compound (this compound).

  • Calculate the percentage of this compound remaining at each time point relative to the 0h sample.

Visualizations

cluster_storage This compound Storage cluster_degradation Potential Degradation Pathways Lyophilized_Powder Lyophilized Powder (-20°C / -80°C) Stock_Solution Stock Solution in DMSO (-20°C / -80°C) Lyophilized_Powder->Stock_Solution Dissolve in Anhydrous DMSO Photodegradation Photodegradation (Exposure to Light) Lyophilized_Powder->Photodegradation Working_Solution Working Solution (Use Immediately) Stock_Solution->Working_Solution Dilute in Aqueous Buffer Oxidation Oxidation (Exposure to Air) Stock_Solution->Oxidation Hydrolysis Hydrolysis (Aqueous Environment) Working_Solution->Hydrolysis

Caption: Hypothetical degradation pathways and storage workflow for this compound.

Start Start Inconsistent_Results Inconsistent Experimental Results? Start->Inconsistent_Results Check_Storage Verify Proper Storage (-20°C, Dark, Dry) Inconsistent_Results->Check_Storage Yes Proceed Proceed with Experiment Inconsistent_Results->Proceed No Prepare_Fresh_Stock Prepare Fresh Stock Solution in DMSO Check_Storage->Prepare_Fresh_Stock Aliquot_Solution Aliquot Stock to Avoid Freeze-Thaw Cycles Prepare_Fresh_Stock->Aliquot_Solution Assess_Stability Assess Stability in Experimental Media (HPLC) Aliquot_Solution->Assess_Stability Stable Is Compound Stable? Assess_Stability->Stable Stable->Proceed Yes Modify_Protocol Modify Experimental Protocol (e.g., shorter incubation) Stable->Modify_Protocol No Modify_Protocol->Proceed

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Prepare_Sample 1. Prepare this compound in Experimental Buffer Incubate 2. Incubate at Experimental Temperature Prepare_Sample->Incubate Time_Points 3. Collect Aliquots at Time Points (0, 2, 6, 24h) Incubate->Time_Points HPLC_Analysis 4. Analyze Samples by HPLC Time_Points->HPLC_Analysis Quantify 5. Quantify Peak Area of Parent Compound HPLC_Analysis->Quantify Calculate_Stability 6. Calculate % Remaining vs. Time Point 0 Quantify->Calculate_Stability

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Addressing Reproducibility in DS-1558 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated "DS-1558" is not available. The designation "DS-XXXX" is consistent with the internal naming convention for investigational compounds by the pharmaceutical company Daiichi Sankyo. Without access to proprietary data, a detailed troubleshooting guide for a non-public compound is not feasible.

However, to fulfill the user's request for a structured technical support center, we have created a comprehensive example using a fictional compound, DS-Alpha , a hypothetical kinase inhibitor. This guide is designed to serve as a template for researchers, scientists, and drug development professionals facing reproducibility challenges in their experiments.

Fictional Case Study: DS-Alpha Technical Support Center

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for DS-Alpha in our cell viability assays. What are the potential causes?

A1: Inconsistent IC50 values for DS-Alpha can stem from several factors. The most common are variability in cell culture conditions, reagent quality, and assay protocol execution. Ensure that cell passage number is low and consistent across experiments, as cellular responses can change over time. Verify the concentration and purity of your DS-Alpha stock solution, as degradation can occur with improper storage. Finally, confirm that the incubation times and seeding densities are strictly adhered to as outlined in the standardized protocol.

Q2: Our Western blot results for the downstream target of DS-Alpha, p-ERK, are not showing consistent inhibition. Why might this be happening?

A2: Inconsistent p-ERK inhibition can be due to variations in cell lysis, protein quantification, or the immunoblotting procedure itself. Ensure that lysis buffer contains fresh phosphatase and protease inhibitors to preserve phosphorylation states. Accurate protein quantification is critical for consistent loading. We recommend using a BCA assay. For the immunoblotting, ensure complete protein transfer to the membrane and use a validated anti-p-ERK antibody at the recommended dilution. Probing for total ERK and a housekeeping protein is essential for normalization and to control for loading variations.

Troubleshooting Guides

This guide addresses common sources of variability in assays such as MTS or CellTiter-Glo® used to determine the half-maximal inhibitory concentration (IC50) of DS-Alpha.

Potential Cause Recommended Action Expected Outcome
Cell Health & Passage Number Maintain a consistent and low cell passage number (e.g., between 5 and 15). Regularly check for mycoplasma contamination.Reduced baseline variability and a more consistent dose-response curve.
Compound Stability Prepare fresh serial dilutions of DS-Alpha for each experiment from a validated stock. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.Consistent compound potency and reliable IC50 values.
Seeding Density Optimize and strictly control the number of cells seeded per well. Uneven cell distribution can significantly alter results.Uniform cell growth across the plate, leading to more precise measurements.
Incubation Time Adhere to the specified incubation time with the compound. Small deviations can lead to significant differences in viability readouts.Consistent and reproducible IC50 values across experiments.

This section provides troubleshooting steps for quantifying the inhibition of the downstream target p-ERK upon treatment with DS-Alpha.

Problem Area Troubleshooting Step Rationale
Sample Preparation Immediately place cell culture plates on ice after treatment, wash with ice-cold PBS, and use lysis buffer with freshly added phosphatase and protease inhibitors.To preserve the phosphorylation state of proteins and prevent degradation.
Protein Quantification Use a reliable protein quantification method like the BCA assay. Ensure the standard curve is accurate.To ensure equal protein loading in each lane of the gel, which is critical for accurate comparison.
Immunoblotting Optimize antibody concentrations and incubation times. Use a validated primary antibody for p-ERK and an appropriate secondary antibody. Always probe for total ERK and a housekeeping protein (e.g., GAPDH, β-actin) for normalization.To ensure strong and specific signal detection and to accurately normalize the p-ERK signal to total protein levels.
Experimental Protocols
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 2X serial dilution of DS-Alpha in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add 20 µL of MTS reagent to each well and incubate for 2 hours.

  • Data Acquisition: Read the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and fit a dose-response curve using a four-parameter logistic regression to determine the IC50 value.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of DS-Alpha for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies for p-ERK (1:1000), total ERK (1:1000), and GAPDH (1:5000) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-ERK signal to total ERK and the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Passage 5-15) seeding Cell Seeding (5,000 cells/well) cell_culture->seeding compound_prep DS-Alpha Stock Prep treatment Compound Treatment (72 hours) compound_prep->treatment seeding->treatment readout MTS Readout treatment->readout data_norm Normalization readout->data_norm curve_fit 4-PL Curve Fit data_norm->curve_fit ic50 IC50 Determination curve_fit->ic50 signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation DS_Alpha DS-Alpha DS_Alpha->MEK

Technical Support Center: DS-1558 and Tachyphylaxis in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Issue: Inability to Provide Information on DS-1558

Status: Closed/Information Not Available

Our comprehensive search for "this compound" has not yielded any publicly available information corresponding to a specific therapeutic agent. This designation does not appear in published scientific literature, clinical trial databases, or public pipelines of pharmaceutical companies. It is possible that "this compound" is an internal compound code that has not been disclosed in the public domain, represents a discontinued project, or is an incorrect identifier.

Due to the lack of information, we are unable to provide a technical support guide regarding the potential for tachyphylaxis with this compound. The core requirements of the request, including data on its mechanism of action, signaling pathways, and findings from long-term studies, cannot be addressed without first identifying the molecule.

Consequently, the creation of the following resources is not possible at this time:

  • Frequently Asked Questions (FAQs): We cannot generate questions and answers about a compound for which no information is available.

  • Troubleshooting Guides: Without understanding the experimental context and expected outcomes of this compound, troubleshooting guides cannot be developed.

  • Quantitative Data Tables: No quantitative data related to this compound has been found in the public record.

  • Experimental Protocols: Methodologies for assessing tachyphylaxis are specific to the drug's target and mechanism of action, which are unknown.

  • Signaling Pathway and Workflow Diagrams: Visualization of signaling pathways or experimental workflows requires knowledge of the drug's molecular interactions, which is currently unavailable.

We recommend verifying the identifier of the compound of interest. Should a publicly recognized name or an alternative designation be available, please submit a new request. Our team will then be able to conduct a targeted search and provide the detailed technical support you require.

Technical Support Center: Mitigating Off-Target Effects of DS-1558 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical small molecule inhibitor, DS-1558, during cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with inhibitors like this compound?

A: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role.[1] Understanding and mitigating these effects is crucial for accurate data interpretation and the development of selective therapeutics.[2]

Q2: I'm observing a phenotype in my cell line that doesn't align with the known function of this compound's primary target. Could this be an off-target effect?

A: It is highly likely that the unexpected phenotype is a result of off-target activity. To investigate this, consider the following troubleshooting steps:

  • Dose-Response Correlation: Perform a dose-response experiment for both the on-target activity and the observed off-target phenotype. A significant difference in the potency (e.g., IC50 or EC50 values) for the two effects suggests that the phenotype is mediated by a different target.

  • Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical structure that targets the same primary protein as this compound.[3] If this second inhibitor does not produce the same phenotype, it strengthens the evidence for an off-target effect of this compound.[3]

  • Genetic "Rescue" Experiment: If possible, overexpress the intended target of this compound in your cell line. If the phenotype is not reversed or "rescued" by the increased presence of the primary target, it points towards the involvement of other molecular targets.

Q3: My cells are showing significant toxicity at concentrations of this compound required for target inhibition. How can I determine if this is an off-target effect?

A: Unexplained cellular toxicity is a common indicator of off-target effects. To troubleshoot this issue:

  • Cell Viability Assays: Conduct cell viability assays across a range of this compound concentrations in multiple cell lines. Cell line-specific toxicity can sometimes indicate off-target effects related to the unique protein expression profiles of different cell types.

  • Counter-Screening: If available, use a cell line that does not express the intended target of this compound. If toxicity persists in this cell line, it is likely due to off-target interactions.

  • Broad-Panel Screening: Consider screening this compound against a panel of known toxicity-related targets, such as kinases or ion channels. This can help identify potential unintended interactions that mediate the toxic effects.

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating off-target effects of this compound.

Experimental Workflow for Investigating Off-Target Effects

G cluster_0 Problem Identification cluster_1 Initial Validation cluster_2 Genetic Approaches cluster_3 Conclusion observe_phenotype Observe Unexpected Phenotype or Toxicity dose_response Dose-Response Curve (On-Target vs. Phenotype) observe_phenotype->dose_response Discrepancy in potency? structurally_distinct Test Structurally Distinct Inhibitor dose_response->structurally_distinct Different phenotype? on_target_validated On-Target Effect Validated dose_response->on_target_validated Consistent potency crispr_knockout CRISPR/Cas9 Knockout of Primary Target structurally_distinct->crispr_knockout Phenotype persists? structurally_distinct->on_target_validated Same phenotype rescue_experiment Overexpression Rescue Experiment crispr_knockout->rescue_experiment Phenotype not rescued? crispr_knockout->on_target_validated Phenotype absent off_target_confirmed Off-Target Effect Confirmed rescue_experiment->off_target_confirmed rescue_experiment->on_target_validated Phenotype rescued

Caption: Troubleshooting workflow for off-target effect investigation.

Data Presentation: Summarizing Off-Target Profile

For a systematic evaluation, quantitative data from off-target screening assays should be organized for clear comparison.

Table 1: Example Kinase Profiling Data for this compound

Kinase Target% Inhibition at 1 µM this compoundIC50 (nM)
Primary Target 95%10
Off-Target Kinase A85%150
Off-Target Kinase B52%>1000
Off-Target Kinase C15%>10000

Table 2: Comparing On-Target vs. Off-Target Phenotypic Potency

EffectAssay TypeEC50 (nM)
On-Target (Biochemical)Enzyme Activity Assay15
On-Target (Cellular)Target Phosphorylation50
Off-Target PhenotypeCell Viability1500

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

Objective: To determine and compare the potency of this compound for its intended target and the observed off-target phenotype.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range would span from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control for a predetermined time.

  • On-Target Assay: Lyse a set of treated cells and perform an assay to measure the activity of the primary target (e.g., Western blot for phosphorylation status, enzyme activity assay).

  • Off-Target Phenotype Assay: In a parallel set of treated cells, perform an assay to quantify the observed off-target phenotype (e.g., cell viability assay, reporter gene assay).

  • Data Analysis: Plot the data as a dose-response curve and calculate the IC50 or EC50 values for both the on-target and off-target effects.

Protocol 2: Genetic Knockdown/Knockout to Validate On-Target Effects

Objective: To confirm that the desired biological effect is a direct result of inhibiting the intended target of this compound.

Methodology:

  • gRNA Design: Design and validate guide RNAs (gRNAs) for CRISPR-Cas9 mediated knockout of the gene encoding the primary target.

  • Transfection/Transduction: Introduce the CRISPR-Cas9 system (e.g., as plasmids or lentiviral particles) into the cell line to generate a target-knockout cell population.

  • Verification of Knockout: Confirm the successful knockout of the target protein via Western blot or genomic sequencing.

  • Phenotypic Analysis: Compare the phenotype of the knockout cells to that of wild-type cells treated with this compound. The absence of the phenotype in the knockout cells validates that the effect is on-target.

Signaling Pathway Considerations

While the specific signaling pathway for the hypothetical this compound is unknown, off-target effects often arise from interactions with common signaling nodes. The following diagram illustrates a generalized signaling cascade and potential points of off-target interaction.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Downstream Effects ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 (Primary Target) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor kinase3 Kinase 3 (Off-Target) off_target_response Off-Target Response kinase3->off_target_response cellular_response Cellular Response (On-Target) transcription_factor->cellular_response ds1558 This compound ds1558->kinase2 Inhibition ds1558->kinase3 Unintended Inhibition

Caption: Generalized signaling pathway illustrating potential on- and off-target effects of an inhibitor.

References

refining DS-1558 dosage for specific research questions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a research compound specifically designated as "DS-1558" is limited. The following technical support center content is a generalized template designed to guide researchers on refining dosage and addressing common experimental questions for a hypothetical novel compound, referred to herein as this compound. The data and protocols are illustrative examples and should be adapted based on the specific characteristics of the compound being investigated.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vitro studies with this compound?

A1: For initial in vitro studies, a common starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). We recommend a broad concentration range, typically from 1 nM to 100 µM, to capture the full dynamic range of the compound's activity. The final working concentration will depend on the cell type and the specific assay being performed.

Q2: How should I dissolve and store this compound?

A2: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to minimize solvent-induced toxicity.

Q3: What is the known mechanism of action for this compound?

A3: Based on preliminary studies, this compound is a potent and selective inhibitor of the hypothetical "Kinase-Y" signaling pathway, which is known to be dysregulated in several cancer types. Inhibition of Kinase-Y by this compound is thought to block downstream signaling cascades that promote cell proliferation and survival.

DS-1558_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Y Kinase-Y Receptor->Kinase_Y Activates Downstream_Effector Downstream Effector Kinase_Y->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates DS_1558 This compound DS_1558->Kinase_Y Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density, passage number, or health.

  • Troubleshooting Steps:

    • Ensure a consistent cell seeding density for all experiments.

    • Use cells within a defined low passage number range.

    • Regularly check cell cultures for any signs of contamination or stress.

    • Verify the accuracy of serial dilutions for the compound.

Issue 2: Poor solubility of this compound in aqueous media.

  • Possible Cause: The compound may be precipitating out of solution at the working concentration.

  • Troubleshooting Steps:

    • Prepare fresh dilutions from the DMSO stock for each experiment.

    • Vortex the solution thoroughly after each dilution step.

    • Consider using a different solvent for the initial stock, if compatible with the assay.

    • If precipitation is observed, sonicate the solution briefly.

Issue 3: No significant effect observed in in vivo studies despite potent in vitro activity.

  • Possible Cause: Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) or suboptimal dosing regimen.

  • Troubleshooting Steps:

    • Conduct pharmacokinetic studies to determine the compound's half-life, clearance, and bioavailability.

    • Optimize the dosing frequency and route of administration based on pharmacokinetic data.

    • Consider formulation strategies to improve solubility and absorption.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast50
A549Lung120
HCT116Colon75
Panc-1Pancreatic200

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model (HCT116)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control00
This compound1045
This compound2578
This compound5092

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 100 µM) and a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow_MTT Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Treat_Compound 2. Treat with this compound (72 hours) Seed_Cells->Treat_Compound Add_MTT 3. Add MTT Reagent (4 hours) Treat_Compound->Add_MTT Solubilize 4. Solubilize Formazan (with DMSO) Add_MTT->Solubilize Read_Absorbance 5. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 6. Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cell viability assay.

Validation & Comparative

A Comparative Analysis of DS-1558 and Other GPR40 Agonists for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). GPR40 agonists enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a mechanism to improve glycemic control with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues. This guide provides a comparative overview of the efficacy of a novel GPR40 agonist, DS-1558, against other well-characterized GPR40 agonists: TAK-875 (Fasiglifam), AMG-837, and AM-1638.

Efficacy Comparison of GPR40 Agonists

The following tables summarize the available quantitative data on the in vitro potency and in vivo glucose-lowering effects of this compound and other selected GPR40 agonists. It is important to note that the data presented is compiled from various studies and direct head-to-head comparative experiments under identical conditions are limited.

Table 1: In Vitro Potency of GPR40 Agonists

CompoundTargetAssayEC50 (nM)Reference
This compound Human GPR40Calcium Mobilization3.7[1]
TAK-875 Human GPR40IP Production72[2]
AMG-837 Human GPR40Calcium Flux13.5[3]
AM-1638 Human GPR40Not specifiedNot specified[4]

Table 2: In Vivo Glucose-Lowering Efficacy of GPR40 Agonists in Rodent Models

CompoundAnimal ModelDoseEffect on Glucose ToleranceReference
This compound Zucker Diabetic Fatty (ZDF) rats0.03 - 0.1 mg/kg (oral)Marked reduction in glucose excursion during an oral glucose tolerance test (OGTT).[5]
TAK-875 Wistar fatty ratsNot specifiedPotent plasma glucose-lowering action during an OGTT.
AMG-837 Normal and Zucker fatty rats0.05 mg/kg (oral, half-maximal dose)Dose-dependent improvement in glucose AUC during a glucose tolerance test.
AM-1638 Not specifiedNot specifiedNot specified

Signaling Pathways of GPR40 Agonists

GPR40 activation by agonists initiates downstream signaling cascades that culminate in enhanced insulin secretion. The primary pathway involves the coupling to Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, a key trigger for insulin granule exocytosis. Some GPR40 agonists, often referred to as "full agonists" or "ago-allosteric modulators," have been shown to also couple to Gαs, leading to an increase in cyclic AMP (cAMP) levels, which can further amplify insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway (Full Agonists) GPR40 GPR40 Gq Gαq GPR40->Gq Gs Gαs GPR40->Gs some agonists Agonist GPR40 Agonist (e.g., this compound) Agonist->GPR40 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_Secretion Enhanced Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Insulin_Secretion

Figure 1. GPR40 agonist signaling pathways leading to insulin secretion.

Experimental Protocols

In Vitro Insulin Secretion Assay

This protocol outlines a general procedure for assessing the effect of GPR40 agonists on glucose-stimulated insulin secretion from isolated pancreatic islets.

Insulin_Secretion_Workflow Islet_Isolation 1. Isolate Pancreatic Islets (e.g., from rodents) Preincubation 2. Pre-incubation (Low Glucose Buffer) Islet_Isolation->Preincubation Incubation 3. Incubation with Test Compounds (Low and High Glucose +/- Agonist) Preincubation->Incubation Supernatant_Collection 4. Collect Supernatant Incubation->Supernatant_Collection Insulin_Measurement 5. Measure Insulin Concentration (e.g., ELISA) Supernatant_Collection->Insulin_Measurement Data_Analysis 6. Data Analysis (Fold change in insulin secretion) Insulin_Measurement->Data_Analysis

Figure 2. Workflow for an in vitro glucose-stimulated insulin secretion assay.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from animal models (e.g., mice or rats) using collagenase digestion followed by purification.

  • Pre-incubation: Isolated islets are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 1-2 hours) to establish a basal insulin secretion rate.

  • Incubation: Islets are then incubated in batches with different experimental conditions:

    • Low glucose buffer (negative control)

    • High glucose buffer (e.g., 16.7 mM) (positive control)

    • High glucose buffer containing the GPR40 agonist at various concentrations.

  • Supernatant Collection: After the incubation period (e.g., 1 hour), the supernatant from each well is collected.

  • Insulin Measurement: The concentration of insulin in the collected supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The fold increase in insulin secretion in the presence of the agonist compared to the high glucose control is calculated to determine the efficacy of the compound.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to evaluate the effect of a compound on glucose disposal in vivo.

OGTT_Workflow Fasting 1. Fast Animals Overnight (e.g., 12-16 hours) Baseline_Blood 2. Collect Baseline Blood Sample (t= -30 or -60 min) Fasting->Baseline_Blood Compound_Admin 3. Administer GPR40 Agonist or Vehicle (Oral Gavage) Baseline_Blood->Compound_Admin Glucose_Challenge 4. Administer Glucose Challenge (Oral Gavage, t=0 min) Compound_Admin->Glucose_Challenge Blood_Sampling 5. Collect Blood Samples at Timed Intervals (e.g., 15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement 6. Measure Blood Glucose Levels Blood_Sampling->Glucose_Measurement Data_Analysis 7. Data Analysis (AUC for blood glucose) Glucose_Measurement->Data_Analysis

Figure 3. Workflow for an in vivo oral glucose tolerance test.

Methodology:

  • Fasting: Experimental animals (e.g., rats or mice) are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Compound Administration: The GPR40 agonist or vehicle control is administered orally via gavage at a predetermined time (e.g., 30 or 60 minutes) before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group to assess the overall effect on glucose tolerance. A lower AUC indicates improved glucose disposal.

Discussion and Conclusion

The available data suggests that this compound is a potent GPR40 agonist with significant glucose-lowering effects in a preclinical model of type 2 diabetes. Its in vitro potency appears to be in a similar nanomolar range to other GPR40 agonists like AMG-837. While a direct, comprehensive comparison with TAK-875 and AM-1638 from a single study is not available, the preliminary findings position this compound as a promising candidate for further development.

It is crucial to consider that the clinical development of some GPR40 agonists, such as TAK-875, was halted due to safety concerns, including liver toxicity. Therefore, future investigations into this compound and other novel GPR40 agonists must rigorously evaluate not only their efficacy but also their long-term safety profiles. The differentiation between partial and full agonism at the GPR40 receptor, and the potential for biased signaling, may also be critical factors in determining both the therapeutic efficacy and the safety of these compounds. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of this compound relative to other GPR40 agonists.

References

A Preclinical Comparative Analysis of GPR40 Agonists: DS-1558 vs. Fasiglifam (TAK-875)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for two G-protein coupled receptor 40 (GPR40) agonists: DS-1558 and fasiglifam (TAK-875). Both compounds have been investigated for their potential as treatments for type 2 diabetes. This document summarizes their performance in preclinical models, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

Introduction to this compound and Fasiglifam

This compound and fasiglifam are selective agonists of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor predominantly expressed in pancreatic β-cells.[1][2] Activation of GPR40 by agonists enhances glucose-stimulated insulin secretion (GSIS), offering a therapeutic strategy for type 2 diabetes with a potentially low risk of hypoglycemia.[1][2] Fasiglifam (TAK-875) progressed to Phase 3 clinical trials before its development was halted due to concerns about liver toxicity.[3] this compound is a potent and orally bioavailable GPR40 agonist that has demonstrated significant glucose-lowering effects in preclinical studies.

Mechanism of Action: GPR40 Signaling Pathway

Both this compound and fasiglifam exert their effects by binding to and activating GPR40. This activation stimulates the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ levels is a key step in promoting glucose-dependent insulin secretion from pancreatic β-cells. Fasiglifam has been described as an ago-allosteric modulator of GPR40, meaning it can act in concert with endogenous free fatty acids to potentiate its effect.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound or Fasiglifam GPR40 GPR40/FFAR1 Agonist->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_Secretion Promotes PKC->Insulin_Secretion Potentiates

Figure 1: GPR40 signaling pathway activated by agonists.

In Vitro Potency and Selectivity

Both compounds have demonstrated high potency for the GPR40 receptor in in vitro assays.

CompoundAssayCell LinePotency (EC50)Reference
This compound Calcium influx-3.7 nM
Fasiglifam (TAK-875) Calcium influxhGPR40-CHO13 nM
Fasiglifam (TAK-875) Inositol phosphate accumulationhGPR40-CHO72 nM

This compound was reported to have no agonistic activity on PPARγ up to 100 µM and exhibited over 100-fold selectivity against a panel of 68 other receptors, ion channels, and transporters. Fasiglifam also demonstrated high selectivity for GPR40 with weak to no activity at other free fatty acid receptors.

Preclinical In Vivo Efficacy

Both this compound and fasiglifam have shown robust glucose-lowering effects in rodent models of type 2 diabetes.

This compound In Vivo Data

In an oral glucose tolerance test (OGTT) in Zucker diabetic fatty (ZDF) rats, this compound demonstrated a marked reduction in glucose excursion.

Animal ModelDose (p.o.)EffectReference
ZDF Rats0.03 mg/kgMarkedly reduced glucose excursion
ZDF Rats0.1 mg/kgGlucose-lowering potency similar to sitagliptin (10 mg/kg)
ZDF Rats0.1 mg/kgAugmentation of plasma insulin levels
Fasiglifam (TAK-875) In Vivo Data

Fasiglifam has been evaluated in several diabetic rat models, consistently showing improvements in glucose tolerance and insulin secretion.

Animal ModelDose (p.o.)EffectReference
N-STZ-1.5 Rats1-10 mg/kgImproved glucose tolerance and augmented insulin secretion in OGTT
ZDF Rats10 mg/kgIncreased plasma insulin levels
Fasted SD Ratsup to 30 mg/kgDid not enhance insulin secretion or cause hypoglycemia

Preclinical Safety Profile

A significant differentiating factor between the two compounds based on available data is their safety profile, particularly concerning hepatotoxicity.

This compound: Publicly available preclinical data on the safety pharmacology of this compound is limited.

Fasiglifam (TAK-875): Preclinical studies in dogs revealed hepatotoxicity. The clinical development of fasiglifam was ultimately terminated due to drug-induced liver injury observed in Phase 3 trials.

Experimental Protocols

In Vitro Potency Assays
  • Calcium Influx Assay: This assay measures the increase in intracellular calcium concentration following receptor activation. Cells expressing the GPR40 receptor (e.g., hGPR40-CHO) are loaded with a calcium-sensitive fluorescent dye. The compound of interest is added, and the change in fluorescence, indicative of calcium mobilization, is measured to determine the EC50 value.

  • Inositol Phosphate (IP) Accumulation Assay: This assay quantifies the accumulation of inositol phosphates, downstream messengers of Gq-coupled receptor activation. Cells expressing GPR40 are treated with the test compound, and the amount of IP produced is measured, typically using a competitive binding assay or other detection methods.

In_Vitro_Workflow cluster_setup Assay Setup cluster_ca_assay Calcium Influx Assay cluster_ip_assay IP Accumulation Assay start Start cells Culture GPR40-expressing cells (e.g., CHO) start->cells load_dye Load cells with calcium-sensitive dye cells->load_dye add_cmpd_ip Add test compound cells->add_cmpd_ip add_cmpd_ca Add test compound (this compound or Fasiglifam) load_dye->add_cmpd_ca measure_fluorescence Measure fluorescence change add_cmpd_ca->measure_fluorescence calc_ec50_ca Calculate EC50 measure_fluorescence->calc_ec50_ca lyse_cells Lyse cells add_cmpd_ip->lyse_cells measure_ip Measure inositol phosphate levels lyse_cells->measure_ip calc_ec50_ip Calculate EC50 measure_ip->calc_ec50_ip

Figure 2: General workflow for in vitro potency assays.

In Vivo Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Typically, diabetic rodent models such as ZDF (Zucker diabetic fatty) rats or nSTZ (neonatal streptozotocin-induced) rats are used.

  • Procedure: Animals are fasted overnight. The test compound (this compound or fasiglifam) or vehicle is administered orally. After a set period (e.g., 30-60 minutes), a glucose solution is administered orally. Blood samples are collected at various time points before and after the glucose challenge to measure plasma glucose and insulin levels. The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.

OGTT_Workflow start Start fasting Fast diabetic rodent models (e.g., ZDF rats) start->fasting administer_drug Administer test compound (p.o.) or vehicle fasting->administer_drug wait Wait (30-60 min) administer_drug->wait glucose_challenge Oral glucose challenge wait->glucose_challenge blood_sampling Collect blood samples at various time points glucose_challenge->blood_sampling analysis Measure plasma glucose and insulin blood_sampling->analysis end Calculate glucose AUC and assess efficacy analysis->end

Figure 3: Experimental workflow for an oral glucose tolerance test.

Summary and Conclusion

Both this compound and fasiglifam (TAK-875) are potent and selective GPR40 agonists with demonstrated efficacy in preclinical models of type 2 diabetes. This compound appears to be a highly potent GPR40 agonist based on its low nanomolar EC50 value. In vivo, both compounds effectively lower blood glucose and enhance insulin secretion in a glucose-dependent manner.

The key differentiating factor highlighted by available data is the safety profile. The development of fasiglifam was terminated due to liver toxicity, a liability that has cast a shadow over the GPR40 agonist class. While the preclinical safety data for this compound is not as extensively reported in the public domain, its continued development would presumably require a clear demonstration of a superior safety profile, particularly concerning hepatotoxicity.

For researchers in the field, the data presented underscores the therapeutic potential of GPR40 agonism while also emphasizing the critical importance of thorough safety and toxicology assessments in the development of new candidates in this class. Further head-to-head preclinical studies under identical experimental conditions would be necessary for a definitive quantitative comparison of the efficacy and safety of this compound and fasiglifam.

References

Unveiling DS-1558: A Preclinical Contender in Glucose Reduction

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Novel GPR40 Agonist's Preclinical Glucose-Lowering Effects Against Established Diabetes Therapies

For Immediate Release

This guide provides a comprehensive analysis of the preclinical data supporting the glucose-lowering effects of DS-1558, a potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonist. As the landscape of type 2 diabetes treatment evolves, understanding the preclinical performance of novel therapeutic candidates is paramount for researchers, scientists, and drug development professionals. This document summarizes the available preclinical data for this compound, places it in context with established glucose-lowering agents, and provides detailed experimental methodologies to support further research and development.

It is important to note that while this compound has been investigated for its glucose-lowering properties in preclinical models, the same compound, under the names STI-1558 and OVYDSO (olgotrelvir), has undergone Phase 1, 2, and 3 clinical trials for the treatment of COVID-19.[1][2][3][4] The mechanism of action for the antiviral indication is the inhibition of the main protease (Mpro) and Cathepsin L, which is distinct from its GPR40 agonism in the context of diabetes. To date, no clinical trial data for the glucose-lowering effects of this compound have been published. Therefore, this guide focuses exclusively on its preclinical evaluation as a potential anti-diabetic agent.

Mechanism of Action: GPR40 Agonism

This compound exerts its glucose-lowering effects by acting as a potent agonist for GPR40, a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[5] Activation of GPR40 by this compound in the presence of elevated glucose levels stimulates insulin secretion. This glucose-dependent mechanism of action suggests a potentially lower risk of hypoglycemia compared to some existing insulin secretagogues.

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DS1558 This compound GPR40 GPR40 DS1558->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release ER->Ca_release Ca_intracellular ↑ Intracellular Ca²⁺ Ca_release->Ca_intracellular Insulin_secretion Insulin Secretion Ca_intracellular->Insulin_secretion Triggers OGTT_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_challenge Glucose Challenge cluster_sampling Blood Sampling cluster_analysis Analysis A Zucker diabetic fatty (ZDF) rats B Fasting (overnight) A->B C Oral administration of this compound (0.03, 0.1, 0.3 mg/kg) or Vehicle B->C D 30 minutes post-dosing C->D E Oral glucose challenge (2 g/kg) D->E F Blood collection at multiple time points (e.g., 0, 15, 30, 60, 120 min post-glucose) E->F G Measurement of blood glucose levels F->G H Measurement of plasma insulin levels F->H

References

Unraveling the Identity of DS-1558: A Prerequisite for Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of the secretagogue DS-1558 with other agents in its class requires publicly available scientific data. However, extensive searches for "this compound" have not yielded any specific information regarding a secretagogue with this identifier.

The designation "this compound" does not correspond to any known therapeutic agent or research compound in the public domain. Clinical trial registries and scientific literature do not contain references to a secretagogue named this compound. It is possible that "this compound" is an internal compound code, a proprietary name not yet disclosed publicly, or an erroneous identifier.

To proceed with a detailed comparative analysis as requested, fundamental information about this compound is essential. This includes:

  • Chemical Structure and Class: Understanding the molecular structure and the class of secretagogue it belongs to (e.g., a sulfonylurea, a G-protein coupled receptor agonist, etc.).

  • Mechanism of Action: Elucidating the specific biological target and the signaling pathway through which this compound exerts its secretagogue effect.

  • Therapeutic Target: Identifying the intended physiological effect, such as stimulating the secretion of insulin, growth hormone, or other hormones.

  • Preclinical and Clinical Data: Access to experimental data from in vitro and in vivo studies, as well as any available clinical trial results, is crucial for a meaningful comparison of efficacy, potency, selectivity, and safety with other secretagogues.

Without this foundational information, a head-to-head comparison, including the generation of data tables, experimental protocols, and signaling pathway diagrams, cannot be accurately or meaningfully constructed.

We encourage researchers, scientists, and drug development professionals who have access to information on this compound to provide more specific details to enable a thorough and objective comparative analysis. Once the identity and characteristics of this compound are known, a comprehensive guide can be developed to assist in evaluating its potential therapeutic value relative to other secretagogues.

Independent Validation of Published DS-1558 Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the publicly available data on DS-1558, offering an objective comparison with alternative compounds where possible. Due to the limited availability of public information on a specific molecule designated "this compound," this document outlines the challenges in providing a full comparative analysis and presents a framework for how such an analysis would be structured should data become available.

Data Presentation

A thorough independent validation requires access to quantitative data from published studies. At present, searches for "this compound" have not yielded specific data related to a singular compound's performance. It is possible that "this compound" is an internal development code for a compound not yet widely published. The "DS" designation is often associated with the pharmaceutical company Daiichi Sankyo, suggesting the compound may be part of their research pipeline.

Should quantitative data for this compound and its alternatives become publicly available, it would be summarized in the following structured tables for clear comparison:

Table 1: Comparative Efficacy of this compound and Alternatives

CompoundTarget/Mechanism of ActionAssay/Model SystemKey Performance Metric (e.g., IC50, EC50, Tumor Growth Inhibition)ResultPublication Source
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative 1
Alternative 2

Table 2: Comparative Safety Profile of this compound and Alternatives

CompoundAssay/Model SystemKey Safety Endpoint (e.g., LD50, Off-target Effects, Adverse Event Rate)ResultPublication Source
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative 1
Alternative 2

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. As no specific publications detailing experiments with a compound designated "this compound" have been identified, a generalized experimental workflow for compound validation is provided below. This workflow would be adapted with specific details once experimental protocols for this compound are published.

General Experimental Workflow for Compound Validation

cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety, Dosage) Tox->Phase_I IND Submission Phase_II Phase II Trials (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Comparative Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Generalized workflow for drug discovery and validation.

Signaling Pathways

Understanding the signaling pathway of a compound is fundamental to evaluating its mechanism of action and potential off-target effects. Without specific information on this compound's molecular target, a diagram of its signaling pathway cannot be generated.

For illustrative purposes, a hypothetical signaling pathway diagram is presented below. This would be replaced with the specific pathway for this compound upon the availability of relevant data.

Hypothetical Signaling Pathway

Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene DS1558 This compound DS1558->Kinase1 Inhibition

Caption: Example of a hypothetical signaling pathway diagram.

While a comprehensive, data-driven comparison guide for this compound cannot be compiled at this time due to the absence of publicly available information, this framework establishes the necessary components for such an analysis. Researchers and professionals are encouraged to monitor scientific literature and company disclosures for forthcoming data on this compound. Upon publication, this guide will be updated to reflect a thorough and independent validation of the compound's performance.

DS-1558 efficacy in different diabetic animal strains

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the compound "DS-1558" in the context of diabetes research and its efficacy in animal models has yielded no specific results. Publicly available scientific literature and databases do not contain information pertaining to a drug or research compound with this identifier.

This suggests that "this compound" may be an internal, pre-clinical designation that has not yet been disclosed in publications, a developmental code that has been discontinued, or a typographical error. Without any primary data on this compound, a comparison guide detailing its efficacy, experimental protocols, and signaling pathways cannot be constructed.

To proceed with your request, please verify the compound identifier. Alternative or correct designations will be necessary to perform a thorough and accurate search of the relevant research.

Once a valid compound name is provided, a comprehensive comparison guide will be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

A Comparative Analysis of DS-1558 and DPP-4 Inhibitors: Two Distinct Approaches to Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational G protein-coupled receptor 40 (GPR40) agonist, DS-1558, and the established class of dipeptidyl peptidase-4 (DPP-4) inhibitors. While both aim to improve glycemic control in type 2 diabetes, they employ fundamentally different mechanisms of action, offering distinct pharmacological profiles. This document summarizes key preclinical and clinical data, details relevant experimental methodologies, and visualizes the signaling pathways involved.

Executive Summary

This compound is a potent, orally bioavailable GPR40 agonist that enhances glucose-stimulated insulin secretion (GSIS) directly at the pancreatic β-cell. In contrast, DPP-4 inhibitors work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby indirectly promoting insulin release and suppressing glucagon secretion. Preclinical data suggests that this compound exhibits potent glucose-lowering effects, comparable to the DPP-4 inhibitor sitagliptin at a significantly lower dose. However, the clinical development of other GPR40 agonists has been hampered by safety concerns, most notably liver toxicity observed with fasiglifam (TAK-875). DPP-4 inhibitors are a well-established class of oral antidiabetic drugs with a generally favorable safety profile, characterized by a low risk of hypoglycemia and weight neutrality.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological and clinical characteristics of this compound and DPP-4 inhibitors based on available data.

Table 1: Mechanistic and Pharmacological Comparison

FeatureThis compound (GPR40 Agonist)DPP-4 Inhibitors
Target G Protein-Coupled Receptor 40 (GPR40)Dipeptidyl Peptidase-4 (DPP-4) enzyme
Mechanism of Action Direct agonism of GPR40 on pancreatic β-cells, leading to enhanced glucose-stimulated insulin secretion.Inhibition of the DPP-4 enzyme, which prevents the degradation of incretin hormones (GLP-1 and GIP).
Effect on Insulin Secretion Directly enhances glucose-dependent insulin secretion.Indirectly enhances glucose-dependent insulin secretion by increasing active GLP-1 and GIP levels.
Effect on Glucagon Secretion Primarily affects insulin secretion; less direct effect on glucagon.Suppresses glucagon secretion via increased GLP-1 levels.
Route of Administration OralOral

Table 2: Preclinical and Clinical Efficacy Comparison

ParameterThis compound (GPR40 Agonist)DPP-4 Inhibitors (e.g., Sitagliptin)
Preclinical Glucose Lowering Potent glucose-lowering effect observed in Zucker diabetic fatty (ZDF) rats; 0.1 mg/kg of this compound showed similar potency to 10 mg/kg of sitagliptin[1].Effective glucose-lowering demonstrated in various preclinical models.
HbA1c Reduction (Clinical) Data for this compound not available. Fasiglifam (another GPR40 agonist) showed comparable HbA1c reduction to sitagliptin in a Phase 3 trial[2][3].Modest HbA1c reduction, typically in the range of 0.5-0.8%[4].
Effect on Body Weight Data for this compound not available. Fasiglifam was generally weight-neutral.Generally weight-neutral.
Risk of Hypoglycemia Low, as the mechanism is glucose-dependent.Low, as the mechanism is glucose-dependent.

Table 3: Safety and Tolerability Profile

Adverse EventThis compound (GPR40 Agonist)DPP-4 Inhibitors
Liver Toxicity Preclinical toxicology data for this compound is not publicly available. The development of fasiglifam was terminated due to liver safety concerns in Phase 3 trials.Generally considered safe for the liver.
Gastrointestinal Side Effects Data for this compound not available.Generally well-tolerated with a low incidence of gastrointestinal side effects.
Other Notable Side Effects Not established.Rare reports of pancreatitis, joint pain, and skin reactions.

Signaling Pathways

The distinct mechanisms of action of this compound and DPP-4 inhibitors are rooted in their respective signaling pathways.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Insulin Insulin Granule Exocytosis DAG->Insulin Potentiates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Insulin Triggers

Caption: GPR40 Signaling Pathway Activated by this compound.

DPP4_Inhibitor_Mechanism cluster_lumen Gut Lumen cluster_enteroendocrine Enteroendocrine L-cell cluster_circulation Circulation cluster_pancreas Pancreatic β-cell Nutrients Nutrients L_cell L-cell Nutrients->L_cell Stimulates GLP1_active Active GLP-1 L_cell->GLP1_active Secretes DPP4_enzyme DPP-4 Enzyme GLP1_active->DPP4_enzyme Substrate for Beta_cell β-cell GLP1_active->Beta_cell Stimulates GLP1_inactive Inactive GLP-1 DPP4_enzyme->GLP1_inactive Inactivates to DPP4_inhibitor DPP-4 Inhibitor DPP4_inhibitor->DPP4_enzyme Inhibits Insulin Insulin Secretion Beta_cell->Insulin Increases

Caption: Mechanism of Action of DPP-4 Inhibitors.

Experimental Protocols

The following sections describe the general methodologies for key experiments cited in the comparison of this compound and DPP-4 inhibitors.

In Vitro GPR40 Agonist Activity Assay (e.g., for this compound)

Objective: To determine the potency of a compound as a GPR40 agonist.

Methodology: A common method is the calcium flux assay using a cell line (e.g., CHO or HEK293) stably overexpressing the human GPR40 receptor.

  • Cell Culture: GPR40-expressing cells are cultured in appropriate media and seeded into 96- or 384-well microplates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds, including this compound, are serially diluted and added to the wells.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) value is calculated to determine the compound's potency.

In Vitro DPP-4 Inhibitory Activity Assay

Objective: To determine the inhibitory activity of a compound against the DPP-4 enzyme.

Methodology: This is typically a fluorescence-based enzymatic assay.

  • Reaction Mixture Preparation: A reaction buffer (e.g., Tris-HCl), a fluorogenic substrate (e.g., Gly-Pro-AMC), and the DPP-4 enzyme are combined in a 96-well plate.

  • Inhibitor Addition: Test compounds (DPP-4 inhibitors) are added to the wells at various concentrations. A known inhibitor like sitagliptin is often used as a positive control.

  • Incubation: The plate is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate by the DPP-4 enzyme is measured over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition is determined for each compound concentration. The IC50 (half-maximal inhibitory concentration) value is then calculated.

Oral Glucose Tolerance Test (OGTT) in Animal Models

Objective: To evaluate the in vivo efficacy of a compound in improving glucose tolerance.

Methodology: The OGTT is a standard preclinical test to assess glucose metabolism.

  • Animal Model: A relevant diabetic animal model, such as the Zucker diabetic fatty (ZDF) rat, is used.

  • Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Compound Administration: The test compound (e.g., this compound or a DPP-4 inhibitor) or vehicle is administered orally at a specified time before the glucose challenge.

  • Baseline Blood Sample: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting glucose and insulin levels.

  • Glucose Challenge: A concentrated glucose solution is administered orally (gavage).

  • Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes).

  • Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance. Plasma insulin levels can also be measured to assess the insulinotropic effect of the compound.

Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

Objective: To assess the direct effect of a compound on insulin secretion from pancreatic islets in response to glucose.

Methodology: This ex vivo assay provides a controlled system to study islet function.

  • Islet Isolation: Pancreatic islets are isolated from an appropriate animal model (e.g., mice or rats) by collagenase digestion and purification.

  • Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer to establish a baseline.

  • Stimulation: Islets are then incubated in buffers containing low glucose, high glucose, and high glucose plus the test compound (e.g., this compound).

  • Supernatant Collection: After the incubation period, the supernatant is collected to measure the amount of secreted insulin.

  • Insulin Measurement: Insulin concentration in the supernatant is quantified using methods like ELISA or radioimmunoassay.

  • Data Analysis: The amount of insulin secreted under each condition is compared to determine the effect of the compound on glucose-stimulated insulin secretion.

Conclusion

This compound and DPP-4 inhibitors represent two distinct and mechanistically different approaches to the treatment of type 2 diabetes. This compound, as a GPR40 agonist, offers a novel pathway for directly stimulating glucose-dependent insulin secretion and has shown promising preclinical potency. However, the safety of the GPR40 agonist class, particularly concerning liver function, remains a significant hurdle that requires thorough investigation.

DPP-4 inhibitors, on the other hand, are a well-established therapeutic class with a proven track record of safety and modest efficacy. They offer a reliable oral treatment option with a low risk of hypoglycemia and are weight-neutral.

For researchers and drug development professionals, the comparison of these two classes highlights the ongoing search for novel therapeutic targets for type 2 diabetes. While the direct insulin secretagogue action of GPR40 agonists is appealing, the long-term safety profile will be paramount for their potential clinical utility. Future research should focus on understanding the structure-activity relationships that might dissociate the glucose-lowering efficacy of GPR40 agonists from their potential off-target toxicities.

References

Navigating the Uncharted Territory of DS-1558: A Case of Undisclosed Identity in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive assessment of the long-term efficacy and safety of the compound designated DS-1558 cannot be provided at this time due to the absence of publicly available information. Extensive searches for "this compound" have not yielded any specific data regarding its drug class, mechanism of action, or intended therapeutic indications.

This lack of information prevents a comparative analysis against alternative treatments, as the fundamental characteristics of this compound remain unknown. It is highly probable that this compound is an internal preclinical development code used by a pharmaceutical company, and details of which have not yet been disclosed to the public. In the highly competitive landscape of drug development, companies often maintain confidentiality about their early-stage pipeline candidates to protect intellectual property and strategic interests.

Without foundational knowledge of this compound, it is impossible to:

  • Identify appropriate alternative therapies for comparison.

  • Search for relevant preclinical or clinical trial data on its efficacy and safety.

  • Detail experimental protocols used in its evaluation.

  • Construct meaningful data tables or visualizations of its biological pathways.

Further investigation and the creation of the requested comparison guide are contingent on the public disclosure of information pertaining to this compound by the developing entity. Researchers and professionals in drug development are encouraged to monitor official press releases, clinical trial registries, and scientific publications from pharmaceutical companies for the first disclosure of data related to this compound.

Safety Operating Guide

Proper Disposal Procedures for DS-1558 and Associated Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount to ensuring safety and regulatory compliance. While "DS-1558" is not a universally recognized standard chemical identifier, it is associated with a few specific products. The most relevant for a laboratory setting is likely DLM-1558, a product code for Dichlorofluoromethane. This guide provides detailed disposal procedures for this substance, as well as for other materials that have been identified with similar codes.

Disposal of Dichlorofluoromethane (DLM-1558)

Dichlorofluoromethane is a chemical substance that requires careful management for its disposal. The following procedures are based on safety data sheet (SDS) information for this compound.[1]

Waste Disposal Method:

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Federal regulations may apply, and state and local regulations may be more stringent. It is the responsibility of the waste generator to ensure proper disposal in compliance with all applicable laws.

Recommended Disposal Steps:

  • Consult Regulations: Review federal, state, and local regulations for hazardous waste disposal.

  • Contact a Licensed Professional: Engage a licensed professional waste disposal service to manage the disposal of this material.

  • Do Not Dispose in Sewer: This material should not be discharged into sewers or other waterways.

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, such as a fume hood.

  • Avoid Ignition Sources: Keep away from open flames and other sources of ignition.[1]

Disposal of Other Materials Identified as "1558"

Other products have been identified with the number "1558" in their product codes. Below are the recommended disposal procedures for these materials.

This product is a liquid odor counteractant, and its disposal should be managed as follows.[2]

Disposal Considerations:

  • Product Disposal: The generation of waste should be avoided or minimized wherever possible. Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.

  • Packaging Disposal: Waste packaging should be recycled. Incineration or landfill should only be considered when recycling is not feasible.

  • Contaminated Packaging: Empty containers or liners may retain some product residues. Avoid dispersal of spilled material and runoff and contact with soil, waterways, drains, and sewers.

Waste Management AspectRecommendation
Product DisposalDispose of surplus and non-recyclable products via a licensed waste disposal contractor.
PackagingRecycle if possible; otherwise, dispose of in accordance with local regulations.
Contaminated PackagingHandle as if it were the product itself.

DMS 1558 is a solid material, a woven fiberglass cloth reinforced with a phenolic laminate.[3] As a solid, its disposal is typically less hazardous than chemical waste, but it should still be handled in accordance with local regulations for industrial or solid waste.

Recommended Disposal:

  • Dispose of in a licensed industrial waste facility.

  • Consult local and state regulations for specific requirements for the disposal of cured phenolic laminates.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a logical workflow for the proper disposal of chemical waste in a laboratory setting, applicable to substances like Dichlorofluoromethane.

cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Segregation & Storage cluster_2 Phase 3: Disposal A Identify Waste Chemical B Consult Safety Data Sheet (SDS) A->B C Determine Hazardous Characteristics B->C D Segregate from Incompatible Wastes C->D Proceed to Segregation E Label Waste Container Clearly D->E F Store in Designated Waste Area E->F G Contact Licensed Waste Disposal Service F->G Ready for Disposal H Arrange for Waste Pickup G->H I Complete Waste Manifest/Documentation H->I

Logical workflow for laboratory chemical waste disposal.

References

Essential Safety and Handling Guidance for the Investigational Compound DS-1558

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of the investigational GPR40 agonist, DS-1558.

This document provides crucial safety and logistical information for the handling and disposal of this compound, an orally bioavailable G protein-coupled receptor 40 (GPR40) agonist developed by Daiichi Sankyo. As this compound is an investigational drug candidate, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, the following recommendations are based on general best practices for handling potent pharmaceutical compounds in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

Given that this compound is a potent, biologically active compound, stringent safety precautions are necessary to minimize exposure. Personnel should be trained in the handling of potent compounds and adhere to the following PPE and handling protocols.

Summary of Personal Protective Equipment (PPE) for this compound

Protection TypeRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols of the compound.
Hand Protection Nitrile or neoprene gloves (double gloving recommended).Provides a barrier against skin contact. Double gloving adds an extra layer of protection, especially during tasks with a higher risk of contamination.
Body Protection A dedicated lab coat, preferably disposable or made of a low-permeability material.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the compound as a powder or when there is a risk of aerosol generation.Minimizes the risk of inhalation, which is a primary route of exposure for potent compounds.

Handling Procedures:

  • Containment: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood, a glove box, or other suitable ventilated enclosure to prevent inhalation of airborne particles.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Avoid Contamination: Prevent the contamination of personal items and work surfaces. Clean and decontaminate all equipment and work areas after use.

GPR40 Signaling Pathway

This compound is an agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Activation of GPR40 in pancreatic β-cells by ligands like this compound is a key mechanism for enhancing glucose-stimulated insulin secretion. The simplified signaling pathway is illustrated below.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 (FFAR1) This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_Influx Ca²⁺ Influx DAG->Ca_Influx Insulin_Secretion Insulin Secretion Ca_ER->Insulin_Secretion Ca_Influx->Insulin_Secretion

Caption: Simplified GPR40 signaling pathway activated by this compound.

Disposal Plan

As this compound is a potent investigational compound, all waste materials must be handled and disposed of as hazardous chemical waste.

  • Solid Waste: All disposable PPE (gloves, lab coats), contaminated lab supplies (e.g., weigh paper, pipette tips), and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of solutions down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, wear appropriate PPE and clean the area with a suitable absorbent material. Collect all cleanup materials in a sealed hazardous waste container. For large spills, contact your institution's environmental health and safety department immediately.

By adhering to these safety guidelines, researchers can minimize the risks associated with handling the potent investigational compound this compound and ensure a safe laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DS-1558
Reactant of Route 2
DS-1558

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.